molecular formula C21H26O2 B195184 1-Methyl-ethinylestradiol CAS No. 15071-66-6

1-Methyl-ethinylestradiol

Cat. No.: B195184
CAS No.: 15071-66-6
M. Wt: 310.4 g/mol
InChI Key: DNVMUVXCXXCYEH-JOTVOLILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-ethinylestradiol, also known as Ethinylestradiol EP Impurity J with CAS number 15071-66-6, is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound is formally identified as 1-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol and has a molecular formula of C21H26O2 and a molecular weight of 310.43 g/mol . Its primary application is in the quality control and analytical testing of the active pharmaceutical ingredient (API) Ethinylestradiol, a synthetic estrogen used extensively in hormonal contraceptives and other therapies . Researchers utilize this compound as a critical working standard during the commercial production of Ethinylestradiol and its related formulations . It plays a vital role in method development, validation, and stability studies to monitor and control impurity profiles, ensuring product safety and compliance with regulatory standards. Furthermore, this impurity standard is integral to the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA and is also used in toxicity studies of drug formulations . The parent compound, Ethinylestradiol, is a well-characterized synthetic derivative of the natural hormone estradiol . Its mechanism of action involves binding to estrogen receptors in tissues such as the hypothalamus and pituitary gland, thereby suppressing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently reducing follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels to prevent ovulation . As a methylated analog, this compound is of significant research value for investigating the metabolic pathways, stability, and degradation profile of Ethinylestradiol, providing crucial insights for the development of robust and safe pharmaceutical products. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMUVXCXXCYEH-JOTVOLILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164597
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15071-66-6
Record name 1-Methyl-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 1-Methyl-ethinylestradiol (Mestranol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-ethinylestradiol, more commonly known as mestranol, is a synthetic estrogen that has been a component of oral contraceptives for decades. From a pharmacological standpoint, mestranol is a fascinating molecule due to its nature as a prodrug. It is biologically inactive until it undergoes metabolic activation.[1][2][3] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of mestranol, designed for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of mestranol, with a particular focus on the enzymatic processes that govern its bioactivation and subsequent metabolic fate.

Pharmacokinetic Profile

The clinical efficacy and safety of mestranol are intrinsically linked to its pharmacokinetic properties. A key aspect to understand is that the estrogenic effects of mestranol are not due to the compound itself, but rather its active metabolite, ethinylestradiol (EE).[1][2][4]

Absorption

Following oral administration, mestranol is rapidly absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism in both the gut wall and the liver.[5][6] This extensive first-pass effect means that a substantial portion of the administered dose is metabolized before it reaches systemic circulation.

Distribution

As a lipophilic compound, mestranol has a greater affinity for adipose tissues.[1] This characteristic can influence its distribution and accumulation in the body. The active metabolite, ethinylestradiol, is approximately 98% bound to plasma proteins, primarily albumin.[7]

Metabolism and Bioactivation

The central event in the metabolism of mestranol is its O-demethylation to the pharmacologically active ethinylestradiol.[1][2][4] This bioactivation step is crucial for its estrogenic activity.

In vitro studies utilizing human liver microsomes have definitively identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the demethylation of mestranol to ethinylestradiol.[4][8] The strong inhibition of this conversion by sulfaphenazole, a specific CYP2C9 inhibitor, underscores the major contribution of this enzyme.[4] Conversely, inhibitors of other CYP isoforms, such as troleandomycin (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor), show no significant impact on mestranol demethylation.[4]

The metabolic conversion of mestranol is a single, yet critical, step for its therapeutic action.

Mestranol_Metabolism Mestranol Mestranol (this compound) EE Ethinylestradiol (Active Metabolite) Mestranol->EE O-demethylation CYP2C9 CYP2C9 (Liver) CYP2C9->Mestranol

Caption: Metabolic activation of mestranol to ethinylestradiol via O-demethylation, primarily mediated by CYP2C9 in the liver.

Further Metabolism of Ethinylestradiol

Once formed, ethinylestradiol undergoes extensive metabolism. The primary pathways are aromatic hydroxylation, followed by conjugation.

  • Phase I Metabolism (Hydroxylation): Ethinylestradiol is hydroxylated at various positions on the aromatic ring, with 2-hydroxylation being a major pathway. This is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP1A1, CYP1A2, CYP2B1, CYP3A5, and CYP3A7.[9]

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites, as well as ethinylestradiol itself, are then conjugated with sulfate and glucuronic acid to form more water-soluble compounds that can be readily excreted.[9] Ethinylestradiol sulphate is a major circulating metabolite.[10]

EE_Metabolism EE Ethinylestradiol Hydroxylated_EE Hydroxylated Metabolites (e.g., 2-OH-EE) EE->Hydroxylated_EE Hydroxylation Conjugated_Metabolites Conjugated Metabolites (Sulfate and Glucuronide Adducts) EE->Conjugated_Metabolites Direct Conjugation Hydroxylated_EE->Conjugated_Metabolites Conjugation Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion CYPs CYP3A4, CYP2C9, etc. CYPs->EE UGTs_SULTs UGTs, SULTs UGTs_SULTs->EE UGTs_SULTs->Hydroxylated_EE

Caption: Major metabolic pathways of ethinylestradiol, involving Phase I hydroxylation by CYP enzymes and Phase II conjugation.

Excretion

The metabolites of mestranol, primarily in the form of ethinylestradiol conjugates, are excreted in both the urine and feces.[1] The enterohepatic recirculation of ethinylestradiol and its metabolites can contribute to the significant inter-individual variability observed in its pharmacokinetics.[5]

Pharmacokinetic Parameters and Bioequivalence

A critical aspect for drug development professionals is the concept of bioequivalence. It has been established that a 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[5][11] This is due to the incomplete conversion of mestranol to ethinylestradiol.

ParameterMestranol (50 µg)Ethinylestradiol (35 µg)Reference
Bioequivalent Dose 50 µg35 µg[5][11]
Active Moiety EthinylestradiolEthinylestradiol[1][2][4]
Primary Metabolizing Enzyme CYP2C9N/A (already active)[4][8]
Inter-individual Variability in AUC of EE High (CV ~57%)High (CV ~47%)[11]
Intra-individual Variability in AUC of EE High (CV ~42%)High (CV ~41%)[11]

AUC: Area Under the Curve; CV: Coefficient of Variation

The high degree of inter- and intra-individual variability in the plasma levels of ethinylestradiol, regardless of whether the parent drug is mestranol or ethinylestradiol itself, presents a significant challenge in predicting patient response.[5][11][12] This variability can be attributed to genetic polymorphisms in metabolizing enzymes (like CYP2C9), differences in gut microbial composition affecting enterohepatic circulation, and other environmental factors.

Experimental Protocols for Studying Mestranol Metabolism

To elucidate the metabolic pathways of mestranol and quantify its conversion to ethinylestradiol, robust in vitro and analytical methodologies are essential.

In Vitro Metabolism using Human Liver Microsomes

This experimental setup is the gold standard for identifying the primary enzymes involved in the metabolism of a drug candidate.

Objective: To determine the kinetic parameters of mestranol demethylation and identify the specific CYP450 isoforms involved.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (pooled from multiple donors to average out genetic variability), a NADPH-generating system (to provide the necessary cofactors for CYP450 activity), and a phosphate buffer (to maintain physiological pH).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Add mestranol (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction at 37°C in a shaking water bath for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins and halts enzymatic activity.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant, which contains the parent drug and its metabolites.

    • The supernatant can be directly injected into an LC-MS/MS system or further processed (e.g., evaporation and reconstitution) if concentration is needed.

  • CYP450 Isoform Identification (Reaction Phenotyping):

    • To identify the specific CYP isoforms involved, perform a series of incubations in the presence of selective chemical inhibitors for each major CYP isoform (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4, etc.). A significant decrease in the formation of ethinylestradiol in the presence of a specific inhibitor points to the involvement of that particular enzyme.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_HLM Human Liver Microsomes Preincubation Pre-incubation at 37°C Prep_HLM->Preincubation Prep_Cofactors NADPH-Generating System Prep_Cofactors->Preincubation Prep_Buffer Phosphate Buffer Prep_Buffer->Preincubation Add_Mestranol Add Mestranol Preincubation->Add_Mestranol Incubation Incubation at 37°C Add_Mestranol->Incubation Termination Terminate with Cold Solvent Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis

Caption: Experimental workflow for in vitro metabolism studies of mestranol using human liver microsomes.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.

Objective: To accurately quantify the concentrations of mestranol and ethinylestradiol in plasma or microsomal incubates.

Methodology:

  • Sample Preparation:

    • Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate mestranol and ethinylestradiol from each other and from matrix components.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This provides a high degree of selectivity.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of mestranol and ethinylestradiol in the same biological matrix.

    • The concentration of the analytes in the unknown samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The pharmacokinetics and metabolism of this compound are characterized by its role as a prodrug, with its clinical effects being mediated by its active metabolite, ethinylestradiol. The O-demethylation of mestranol is a critical bioactivation step, predominantly catalyzed by CYP2C9. The subsequent metabolism of ethinylestradiol is complex, involving multiple CYP450 isoforms and conjugation pathways. The significant inter- and intra-individual variability in the pharmacokinetics of the active moiety highlights the importance of considering patient-specific factors in therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of mestranol and other xenobiotics. A thorough understanding of these principles is paramount for the development of safer and more effective hormonal therapies.

References

  • Goldzieher, J. W., & Fotherby, K. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

  • Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 37(4), 324-330. [Link]

  • Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6291, Mestranol. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Mestranol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British journal of clinical pharmacology, 8(4), 331–335. [Link]

  • Kuhnz, W., Pfeffer, M., & Al-Yacoub, G. (1991). Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower?. Contraception, 44(6), 595–608. [Link]

  • Kraychy, S., & Buss, A. D. (1968). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. Steroids, 11(5), 725–740. [Link]

  • PharmGKB. (n.d.). Ethinyl estradiol. Retrieved from [Link]

  • OpenRiver. (n.d.). Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. Retrieved from [Link]

  • Fotherby, K. (1977). Pharmacokinetics of ethinyloestradiol in humans. Journal of biosocial science. Supplement, 4, 123–132. [Link]

  • Wang, L., et al. (2019). Substrate inhibition curves for mestranol demethylation from... ResearchGate. Retrieved from [Link]

  • Back, D. J., Breckenridge, A. M., Crawford, F. E., MacIver, M., Orme, M. L., & Rowe, P. H. (1979). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British Journal of Clinical Pharmacology, 8(4), 331–335. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Methyl-ethinylestradiol (Mestranol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-ethinylestradiol, more commonly known as Mestranol, is a synthetic estrogen that has played a pivotal role in the development of hormonal therapeutics.[1][2] It is the 3-methyl ether of ethinylestradiol, a potent synthetic derivative of estradiol.[1][3][4] A key characteristic of Mestranol is that it functions as a biologically inactive prodrug; it must undergo O-demethylation in the liver to be converted into its active metabolite, ethinylestradiol, to exert its estrogenic effects.[1][3][4][5] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C9.[5][]

Historically, Mestranol was the estrogenic component in many of the first combination oral contraceptive pills.[1][] Its applications extend to hormone replacement therapy and the management of various menstrual disorders.[1][7][8][9] Understanding the chemical properties and stability profile of Mestranol is therefore critical for researchers, scientists, and drug development professionals involved in its formulation, analysis, and handling. This guide provides a comprehensive overview of these core characteristics, grounded in established scientific data.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its behavior in both biological and pharmaceutical contexts. For Mestranol, its steroidal structure, aromatic ether functional group, and terminal alkyne are defining features.[3][] These elements influence its solubility, receptor binding affinity (once metabolized), and overall stability.

The key physicochemical properties of Mestranol are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol[1][]
Synonyms Ethinylestradiol 3-methyl ether, EEME, Ovastol, Norquen[1][][10]
CAS Number 72-33-3[1][7]
Molecular Formula C₂₁H₂₆O₂[1][3][]
Molecular Weight 310.43 g/mol [1][3][]
Appearance White to off-white crystalline powder; crystals from methanol or acetone.[3][][7]
Melting Point 150.5 °C to 155 °C[3][8][11]
Solubility Water: Practically insoluble (0.32 mg/L).[3][] Organic Solvents: Soluble in ethanol, ether, chloroform, dioxane, acetone, DMSO, and acetonitrile.[3][7][10][11]
Log P (Kow) 4.61[3]

The high Log P value indicates that Mestranol is highly lipophilic, consistent with its poor solubility in water and good solubility in organic solvents.[3] This property is crucial for its absorption and distribution characteristics in biological systems.

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and quantification of Mestranol.

  • UV-Visible Spectroscopy: In analytical settings, Mestranol exhibits a UV absorbance maximum (λmax) at approximately 274-287.5 nm, which is utilized for its detection in HPLC analysis.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data in CDCl₃ shows characteristic peaks, including those for the methoxy group (55.18 ppm), the aromatic ring, and the steroidal backbone.[3]

  • Mass Spectrometry (MS): GC-MS and LC-MS are standard methods for the identification and quantification of Mestranol.[3] The molecular ion peak corresponding to its molecular weight is a key identifier.

Chemical Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation strategy, and therapeutic efficacy. Mestranol is generally stable under recommended storage conditions but is susceptible to degradation under specific environmental stresses.[]

Key Factors Influencing Stability
  • Temperature: Mestranol can be degraded by heat.[] Therefore, it is crucial to avoid high temperatures during storage and processing to prevent the formation of degradation products.

  • Light: The molecule absorbs UV light, which may make it susceptible to photolytic degradation.[3] Protection from light is a key consideration for long-term storage.

  • Air (Oxidation): Exposure to air can lead to degradation.[] The chemical structure, particularly the phenolic ether and the tertiary alcohol, could be sites for oxidative processes.

  • Metabolic Transformation (Biotransformation): In a biological context, the most significant "degradation" pathway is its intended metabolism. Mestranol is a prodrug that is converted to the active estrogen, ethinylestradiol, via O-demethylation in the liver.[1][4][5] This process is essential for its pharmacological activity.

Mestranol_Metabolism Mestranol Mestranol (this compound) (Inactive Prodrug) EE Ethinylestradiol (Active Metabolite) Mestranol->EE O-demethylation (CYP2C9 in Liver)

Caption: Metabolic activation of Mestranol to Ethinylestradiol.

Recommended Storage and Handling

Based on its stability profile, the following conditions are mandated for the storage and handling of Mestranol to ensure its integrity:

  • Temperature: Store in a cool environment, with specific recommendations often being sealed in dry conditions at 2-8°C or below 25°C.[3][11]

  • Atmosphere: Store in a tightly sealed, airtight container to protect from air and moisture.[]

  • Light: Store in a dark place, away from direct sunlight and UV sources.[3][]

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of Mestranol and to study its stability, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12][13][14]

Stability-Indicating HPLC Method: A Protocol

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. The causality behind this protocol is to achieve a clear separation between the parent Mestranol peak and any potential degradants that may form under stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis).

Objective: To quantify Mestranol and resolve it from potential degradation products.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic system of acetonitrile and water is commonly effective. A typical starting point is a mixture in the range of 38-60% (v/v) acetonitrile in water.[14] The exact ratio must be optimized to achieve adequate resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: 274 nm or 280 nm, leveraging the UV absorbance of the aromatic ring.[12][14]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile phase is the preferred solvent to avoid peak distortion.

    • Standard Solution: Prepare a stock solution of Mestranol reference standard in the diluent at a known concentration (e.g., 0.1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample containing Mestranol in the diluent to achieve a similar target concentration as the primary working standard.

  • System Suitability:

    • Before analysis, inject the standard solution five or six times.

    • The relative standard deviation (RSD) for peak area should be less than 2.0%.

    • Tailing factor and theoretical plates should meet system-defined criteria to ensure good peak shape and column efficiency.

  • Forced Degradation Study (for method validation):

    • To validate the stability-indicating nature of the method, subject the Mestranol sample to stress conditions:

      • Acidic: 0.1 N HCl at 60°C.

      • Alkaline: 0.1 N NaOH at 60°C.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Dry heat at 80°C.

      • Photolytic: Exposure to UV light (e.g., 254 nm).

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Mestranol peak.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation API Mestranol API or Formulation Stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxid.) API->Stress Control Unstressed Control Sample API->Control HPLC Inject into Validated HPLC-UV System Stress->HPLC Control->HPLC Chroma Generate Chromatogram HPLC->Chroma Quant Quantify Mestranol Peak Area (Assay vs. Standard) Chroma->Quant Deg Identify & Quantify Degradant Peaks Chroma->Deg MassBal Perform Mass Balance Calculation (% Assay + % Degradants ≈ 100%) Quant->MassBal Deg->MassBal

Caption: Workflow for a forced degradation stability study of Mestranol.

Conclusion

This compound (Mestranol) is a well-characterized synthetic estrogen with a defined set of chemical properties and stability limitations. Its lipophilic nature and prodrug characteristics are central to its pharmaceutical function. As a compound sensitive to heat, light, and air, stringent adherence to proper storage and handling protocols is essential to maintain its chemical integrity. The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, provides the self-validating system required to assure the quality, purity, and potency of Mestranol in research and pharmaceutical development.

References

  • Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mestranol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mestranol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Concentration of Mestranol in Wastewater using High-Performance liquid chromatography - OpenRiver. (n.d.). Retrieved January 23, 2026, from [Link]

  • Degradation of Ovulation Inhibitor Estrogens Using HPLC Chromatography - OpenRiver. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed. (1997). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Mestranol | RayBiotech. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed. (1983). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Mestranol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • [Simultaneous determination using gas chromatography of mestranol and norethisterone in estrogen-progestins combination for oral use] - PubMed. (1975). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Mestranol - Humanitas.net. (n.d.). Retrieved January 23, 2026, from [Link]

  • Isotretinoin (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Mestranol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mestranol as a Reference Standard

Mestranol (CAS No. 72-33-3) is a synthetic estrogen, specifically the 3-methyl ether of ethinylestradiol, which has been a key component in oral contraceptives.[1][2][3] Beyond its pharmacological use, Mestranol serves a vital function in analytical chemistry as a reference standard.[4][5] A reference standard is a highly purified and well-characterized substance used as a measurement base for assessing the identity, strength, quality, and purity of a drug substance or drug product. The United States Pharmacopeia (USP) provides a Mestranol Reference Standard (RS), underscoring its importance in regulatory compliance and quality control.[5][6]

This document provides detailed application notes and validated protocols for the use of Mestranol RS in common analytical workflows. The methodologies are grounded in pharmacopeial principles and are designed to ensure robust, reproducible, and accurate results for researchers, scientists, and drug development professionals.

Physicochemical Properties Relevant to Analysis

A thorough understanding of Mestranol's properties is fundamental to developing and troubleshooting analytical methods.

PropertyValueSignificance in Analysis
Chemical Formula C₂₁H₂₆O₂Determines the molecular weight for concentration calculations.[4][7]
Molecular Weight 310.43 g/mol Essential for preparing standard solutions of known molarity or mass concentration.[4][7]
Melting Point 146–154 °CA key parameter for identity confirmation and purity assessment.[3][5]
Solubility Practically insoluble in water; Soluble in ethanol, chloroform, dioxane, acetone.[3]Dictates the choice of solvents for preparing stock solutions, mobile phases (HPLC), and extraction.
UV Absorbance λmax at ~279 nm and 287.5 nm in methanol.[3]Forms the basis for quantitative analysis using UV-Vis spectrophotometry or HPLC-UV detection.[8]
LogP (Octanol/Water) ~3.9–4.0Indicates high hydrophobicity, guiding the selection of reversed-phase chromatography conditions.[9][10]

Application Note I: Quantification of Mestranol by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone for the assay and impurity profiling of many pharmaceutical compounds, including Mestranol. This method leverages the principles of reversed-phase chromatography, where the analyte (Mestranol) partitions between a nonpolar stationary phase (e.g., C18) and a more polar mobile phase.[11]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to the nonpolar, steroidal structure of Mestranol. Its high hydrophobicity (LogP ~4) ensures strong retention and interaction with the C18 stationary phase, allowing for effective separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a classic mobile phase for reversed-phase HPLC.[12] Acetonitrile acts as the strong organic modifier; adjusting its ratio with water allows for the fine-tuning of Mestranol's retention time. A higher acetonitrile percentage will decrease retention, while a lower percentage will increase it.

  • Detection Wavelength: Detection is set at or near Mestranol's maximum absorbance (~280 nm) to achieve the highest sensitivity and signal-to-noise ratio, which is critical for accurate quantification.[12]

Experimental Protocol

2.2.1. Materials and Reagents

  • Mestranol Reference Standard (e.g., USP Mestranol RS)[5]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Class A volumetric flasks and pipettes

2.2.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (62:38, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detector 280 nm
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Mestranol RS (previously dried at 105°C for 3 hours, if required by the certificate of analysis) and transfer to a 100 mL volumetric flask.[13][14] Dissolve in and dilute to volume with methanol.[5] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (e.g., 5, 10, 20, 40, 60 µg/mL): Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution into the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.[15]

    • Accurately weigh a portion of the powder equivalent to a target concentration of Mestranol (e.g., 1 mg) and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol, sonicate for 15 minutes, and then shake for an additional 15 minutes to ensure complete extraction.

    • Dilute to volume with methanol and mix well.

    • Centrifuge a portion of this solution or filter through a 0.45 µm syringe filter (PTFE or other compatible material) to remove excipients.[14]

    • Dilute the clear supernatant/filtrate with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

2.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.[16][17] This is a non-negotiable step for ensuring data integrity.[16]

  • Inject the mobile phase or a blank solution to ensure no interfering peaks are present.

  • Make five replicate injections of a single working standard solution (e.g., 20 µg/mL).

  • Calculate the parameters below. The system is deemed suitable for use only if all criteria are met.[18][19]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for peak areaDemonstrates the precision and repeatability of the injector and detector.
Data Analysis and Workflow
  • Calibration: Inject each working standard solution and record the peak area. Plot a calibration curve of peak area versus concentration (µg/mL). Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solution. Determine the concentration of Mestranol in the sample by interpolating its peak area from the calibration curve.

  • Calculation: Calculate the amount of Mestranol in the original sample (e.g., per tablet) using the following formula: Amount (mg/tablet) = (C × D × V) / W Where:

    • C = Concentration from calibration curve (mg/mL)

    • D = Dilution factor

    • V = Initial extraction volume (mL)

    • W = Weight of tablet powder taken (mg)

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Mestranol RS Stock & Working Standards sst System Suitability Test (SST) (Replicate Injections of Standard) prep_std->sst prep_sample Weigh, Extract & Dilute Test Sample run_sample Inject Prepared Sample prep_sample->run_sample check_sst Verify SST Criteria (RSD, Tailing, Plates) sst->check_sst cal Generate Calibration Curve (Inject Standard Series) check_cal Verify Calibration Linearity (r² ≥ 0.999) cal->check_cal quant Quantify Sample Concentration from Calibration Curve run_sample->quant check_sst->cal If Pass check_cal->run_sample If Pass report Calculate Final Result (mg/tablet) quant->report

HPLC Quantification Workflow for Mestranol.

Application Note II: Identification and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a powerful hyphenated technique ideal for the identification of volatile and semi-volatile compounds.[20] It provides definitive structural information, making it excellent for identity confirmation and the analysis of organic impurities. For non-volatile compounds like steroids, a derivatization step is often required to increase volatility and thermal stability.[21][22]

Causality of Method Design:

  • Derivatization: Mestranol contains a hydroxyl (-OH) group that makes it polar and prone to thermal degradation in a hot GC injector. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[21][22] This TMS-ether derivative is much more volatile and thermally stable, producing sharp, symmetrical chromatographic peaks.[22]

  • GC Separation: A nonpolar capillary column (e.g., HP-5MS) is used. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. A temperature-programmed oven ramp is employed to elute analytes over a wide range of boiling points.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns. The resulting mass spectrum acts as a chemical "fingerprint" that can be compared to a library (like NIST) or a spectrum from a derivatized Mestranol RS for unambiguous identification.[21]

Experimental Protocol

3.2.1. Materials and Reagents

  • Mestranol Reference Standard (e.g., USP Mestranol RS)

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or MSTFA

  • Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Sample for analysis

3.2.2. GC-MS Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Splitless (1 µL injection)
Oven Program Initial 150°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50–550 amu

3.2.3. Derivatization and Sample Preparation

  • Standard Preparation: Dissolve ~1 mg of Mestranol RS in 1 mL of anhydrous pyridine in a clean, dry vial. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Sample Preparation: Extract a known quantity of the sample using a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of anhydrous pyridine and follow the same derivatization procedure as the standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_std Dissolve Mestranol RS in Anhydrous Solvent derivatize_std Derivatize Standard (Add BSTFA, Heat 70°C) prep_std->derivatize_std prep_sample Extract & Dry Test Sample derivatize_sample Derivatize Sample (Add BSTFA, Heat 70°C) prep_sample->derivatize_sample inject_std Inject Derivatized Standard derivatize_std->inject_std inject_sample Inject Derivatized Sample derivatize_sample->inject_sample compare_rt Compare Retention Times (RT) inject_std->compare_rt compare_ms Compare Mass Spectra inject_std->compare_ms inject_sample->compare_rt inject_sample->compare_ms confirm Confirm Identity & Assess Purity compare_rt->confirm compare_ms->confirm

GC-MS Identification Workflow for Mestranol.
Data Interpretation
  • Identity Confirmation: The identity of Mestranol in the test sample is confirmed if its derivatized peak has the same retention time and the same mass fragmentation pattern as the derivatized Mestranol RS.

  • Purity Assessment: The total ion chromatogram (TIC) can be used to assess purity. The area percent of the main Mestranol-TMS peak relative to the total area of all peaks provides a semi-quantitative measure of purity. Any additional peaks can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Handling and Storage of Mestranol Reference Standard

Proper handling and storage are paramount to maintaining the integrity and certified purity of the Mestranol Reference Standard.

  • Storage Conditions: Store the standard in its original, well-closed, light-resistant container as specified on the label.[5][13] For steroid standards, storage at -20°C is often recommended for long-term stability, especially once dissolved in a solvent.[23] For unopened vials from USP, follow the specific label directions, which may permit storage at controlled room temperature.[4][13] Protect from heat and humidity.[13]

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[24]

    • Use calibrated analytical balances for accurate weighing.[13]

    • If drying is required by the monograph or certificate, perform this in a separate, clean vessel, not the original container.[13]

  • Solution Stability: Once dissolved, the stability of the standard solution depends on the solvent and storage conditions. Stock solutions in methanol, stored in tightly sealed containers at 2-8°C and protected from light, should be stable for several weeks. However, it is best practice to prepare fresh working standards daily.

References

  • USP-NF. USP Monographs: Mestranol. USP29-NF24. Available from: [Link]

  • USP-NF. USP Monographs: Norethindrone and Mestranol Tablets. USP29-NF24. Available from: [Link]

  • El-Gindy, A., et al. (2010). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. NIH National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6291, Mestranol. Available from: [Link]

  • OpenRiver. Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. Available from: [Link]

  • Restek. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • PubMed. [Simultaneous determination using gas chromatography of mestranol and norethisterone in estrogen-progestins combination for oral use]. Available from: [Link]

  • Cheméo. Chemical Properties of Mestranol (CAS 72-33-3). Available from: [Link]

  • MDPI. Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. Available from: [Link]

  • Oxford Academic. Steroid Reference Collection | Endocrinology. Available from: [Link]

  • International Journal of Research in Engineering and Science (IJRES). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. Available from: [Link]

  • PharmaCompass. MESTRANOL [EP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Mestranol - the NIST WebBook. Available from: [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]

  • NIH National Library of Medicine. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status. Available from: [Link]

  • Austin Publishing Group. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Available from: [Link]

  • Science Publishing Group. Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Available from: [Link]

  • Japanese Pharmacopoeia. Norethisterone 5 mg and Mestranol 0.05 mg Tablets. Available from: [Link]

  • PubMed. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Available from: [Link]

  • YouTube. How to Store Reference Standards. Available from: [Link]

  • PubMed. Determination of atranol and chloroatranol in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Available from: [Link]

  • MDPI. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. Available from: [Link]

  • DrugFuture. Mestranol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5757, Estradiol. Available from: [Link]

Sources

Application Notes and Protocols for Mestranol in Hormone Replacement Therapy Research

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals investigating the utility of Mestranol in the context of hormone replacement therapy (HRT). This document provides a detailed overview of Mestranol's mechanism of action, historical context, and practical, field-proven protocols for its application in both in vitro and in vivo research settings.

Introduction: The Scientific Rationale for Studying Mestranol in HRT

Mestranol, a synthetic estrogen, holds a significant place in the history of hormonal therapies. As the 3-methyl ether of ethinylestradiol, it was a component of the first oral contraceptives and was also utilized in early formulations of hormone replacement therapy.[1] While largely superseded by ethinylestradiol and other estrogens, the study of Mestranol remains relevant for several key reasons:

  • Prodrug Metabolism: Mestranol is a biologically inactive prodrug that undergoes hepatic demethylation to its active form, ethinylestradiol.[2][3] This metabolic conversion, primarily mediated by the cytochrome P450 enzyme CYP2C9, introduces a layer of complexity that can influence its pharmacokinetic and pharmacodynamic profile.[3] Understanding this conversion is critical for interpreting experimental results and for exploring potential drug-drug interactions.

  • Historical Benchmark: As a foundational synthetic estrogen, Mestranol serves as a valuable comparator compound in the development and evaluation of novel estrogen receptor modulators and HRT candidates.

  • Exploring Unique Pharmacokinetics: The pharmacokinetic profile of Mestranol, including its absorption, distribution, metabolism, and excretion, may offer distinct characteristics compared to other estrogens, warranting investigation for specific therapeutic applications.[4] A 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[4]

This guide provides the necessary protocols to rigorously investigate the biological activity of Mestranol and its potential applications in modern HRT research.

Mechanism of Action: From Prodrug to Estrogenic Activity

The biological effects of Mestranol are contingent upon its metabolic conversion to ethinylestradiol. The following diagram illustrates this process and the subsequent activation of the estrogen receptor signaling pathway.

Mestranol_Mechanism Mestranol Mestranol (Inactive Prodrug) Liver Liver (Hepatocytes) Mestranol->Liver CYP2C9 CYP2C9 Enzyme Liver->CYP2C9 Demethylation EE Ethinylestradiol (Active Metabolite) CYP2C9->EE ER Estrogen Receptor (ERα / ERβ) EE->ER Binding & Activation Nucleus Nucleus ER->Nucleus Translocation ERE Estrogen Response Elements (EREs) Nucleus->ERE Gene_Transcription Gene Transcription & Protein Synthesis ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., Proliferation, Gene Regulation) Gene_Transcription->Cellular_Response

Caption: Metabolic activation of Mestranol and subsequent estrogen receptor signaling.

Once converted to ethinylestradiol, the active metabolite binds to estrogen receptors (ERα and ERβ) within target cells.[2] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[5] In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription and ultimately leading to a physiological response.[5]

In Vitro Assessment of Mestranol's Estrogenic Activity

A fundamental step in characterizing Mestranol's activity is to quantify its estrogenic potential in a controlled cellular environment. The human breast cancer cell line, MCF-7, which is estrogen receptor-positive, is a well-established model for this purpose.

Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

This protocol details a method to assess the proliferative effect of Mestranol on MCF-7 cells, a hallmark of estrogenic activity.

Materials:

  • MCF-7 cells

  • DMEM/F12 medium (phenol red-free)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Mestranol

  • 17β-Estradiol (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

Procedure:

  • Cell Culture Maintenance: Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Starvation: To minimize the influence of estrogens present in the serum, switch the cells to a phenol red-free DMEM/F12 medium supplemented with 5% charcoal-stripped FBS for 3-4 days prior to the experiment. Phenol red is a weak estrogen mimic and must be excluded.

  • Cell Seeding: Trypsinize and seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of the phenol red-free medium with charcoal-stripped FBS.[6] Allow the cells to adhere for 24 hours.

  • Treatment: Prepare a serial dilution of Mestranol and 17β-Estradiol in the treatment medium. The final concentration of DMSO in the wells should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds or controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC50 values (the concentration that elicits 50% of the maximal response).

Self-Validation and Causality: The inclusion of a positive control (17β-Estradiol) is crucial for validating the responsiveness of the cell line and the assay's performance. The use of charcoal-stripped serum is essential to remove endogenous steroids that could mask the effects of the test compounds.

In Vivo Evaluation of Mestranol in a Rodent Model of HRT

To investigate the systemic effects of Mestranol, an ovariectomized rodent model is a widely accepted preclinical model for simulating a postmenopausal state.

Protocol: Ovariectomized Rat Model for HRT Studies

This protocol outlines the use of ovariectomized rats to assess the estrogenic effects of Mestranol on various physiological parameters.

Materials:

  • Female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Mestranol

  • Vehicle (e.g., corn oil, sesame oil)

  • Gavage needles or subcutaneous injection supplies

Procedure:

  • Ovariectomy (OVX):

    • Acclimatize the rats for at least one week before surgery.

    • Perform bilateral ovariectomy under anesthesia to induce a state of estrogen deficiency. Sham-operated animals should be included as controls.

    • Allow a recovery period of at least two weeks to ensure the depletion of endogenous hormones.

  • Treatment Administration:

    • Divide the ovariectomized rats into treatment groups: Vehicle control, Mestranol (various dose levels), and a positive control (e.g., ethinylestradiol).

    • Administer Mestranol daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 3-4 weeks). The route of administration should be chosen based on the research question and the desired pharmacokinetic profile.

  • Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis. Key endpoints to consider include:

    • Uterine Weight: The uterotrophic assay is a classic indicator of estrogenic activity.[7] A significant increase in uterine weight in the Mestranol-treated groups compared to the vehicle control indicates an estrogenic effect.

    • Vaginal Cytology: Examine vaginal smears to assess for signs of cornification, which is indicative of estrogenic stimulation.

    • Bone Mineral Density: Analyze bone density using techniques like dual-energy X-ray absorptiometry (DEXA) to evaluate the protective effects of Mestranol against bone loss.

    • Serum Biomarkers: Measure serum levels of hormones (e.g., LH, FSH) and markers of bone turnover.

    • Gene Expression Analysis: Analyze the expression of estrogen-responsive genes in target tissues like the uterus, bone, and brain.

Causality and Experimental Design: The ovariectomized model provides a "clean" background to study the effects of exogenous hormones. The inclusion of a sham-operated group helps to control for the effects of the surgery itself. A dose-response study design is recommended to determine the potency of Mestranol.

Analytical Methods for Quantification of Mestranol and Ethinylestradiol

Accurate quantification of Mestranol and its active metabolite, ethinylestradiol, in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Protocol: HPLC-UV Method for Mestranol and Ethinylestradiol

This protocol provides a starting point for the simultaneous analysis of Mestranol and ethinylestradiol. Method optimization will be required based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • A common mobile phase is a mixture of acetonitrile and water.[8] A starting point could be an isocratic elution with a ratio of 38:62 (v/v) acetonitrile:water.[8]

  • A gradient elution may be necessary to achieve optimal separation, especially in complex matrices.

Detection:

  • Set the UV detector to monitor wavelengths around 210 nm and 280 nm.[8]

Sample Preparation (Plasma):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than LLE. Various sorbents can be used, and the protocol should be optimized for the specific compounds and matrix.

Protocol Outline: LC-MS/MS for High-Sensitivity Quantification

For lower detection limits, LC-MS/MS is the method of choice.

Key Steps:

  • Sample Preparation: Similar to HPLC, either LLE or SPE can be used.

  • Chromatographic Separation: A UPLC or HPLC system is used to separate the analytes from the matrix components.

  • Mass Spectrometry Detection:

    • A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor and product ion transitions for Mestranol, ethinylestradiol, and the internal standard.

    • Develop a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Data Presentation: Comparative Pharmacokinetic Parameters

ParameterMestranolEthinylestradiolReference
Bioavailability ~70% (as Ethinylestradiol)Higher oral bioavailability[2]
Metabolism Hepatic demethylation to EthinylestradiolSlower hepatic metabolism[9]
Half-life ShortLonger than Mestranol[4]
Bioequivalence 50 µg Mestranol ≈ 35 µg Ethinylestradiol-[4]

Conclusion and Future Directions

While Mestranol is a legacy compound in HRT, it remains a valuable tool for research. The protocols outlined in this guide provide a robust framework for investigating its estrogenic activity, metabolism, and potential therapeutic applications. Future research could focus on exploring the tissue-specific effects of Mestranol, its impact on non-classical estrogen signaling pathways, and its potential for combination therapies in HRT. A thorough understanding of its pharmacology, facilitated by the application of these detailed protocols, will continue to inform the development of safer and more effective hormone replacement strategies.

References

  • Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Mestranol - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). Retrieved January 24, 2026, from [Link]

  • Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 24, 2026, from [Link]

  • Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Mestranol | C21H26O2 | CID 6291 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • A protocol for LC-MS metabolomic data processing using chemometric tools. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (PDF) RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Dose-response curve fit of mestranol on hER mediated transactivation... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Modeling menopause: The utility of rodents in translational behavioral endocrinology research. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. Retrieved January 24, 2026, from [Link]

  • Pharmacokinetics of ethinyl estradiol and mestranol. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The effects of estradiol and mestranol on alpha-adrenoceptors in select regions of the rat brain. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Impact of Continuous Versus Discontinuous Progesterone on Estradiol Regulation of Neuron Viability and Sprouting After Entorhinal Cortex Lesion in Female Rats. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS. Retrieved January 24, 2026, from [Link]

  • Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. (2023). Frontiers. Retrieved January 24, 2026, from [Link]

  • Comparative studies of the ethynyl estrogens used in oral contraceptives. II. Antiovulatory potency. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. (n.d.). Waters Corporation. Retrieved January 24, 2026, from [Link]

Sources

Application Note: A Robust Spectrophotometric Method for the Quantification of Mestranol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Mestranol Quantification

Mestranol, a synthetic estrogen, is a critical component in numerous oral contraceptive formulations.[1] As the 3-methyl ether of ethinylestradiol, it functions as a prodrug, undergoing demethylation in the liver to its active form.[2] The therapeutic efficacy and safety of these formulations are directly dependent on the precise dosage of Mestranol. Consequently, robust and reliable analytical methods for its quantification are paramount in quality control and regulatory compliance within the pharmaceutical industry.[3]

This application note details a specific and validated spectrophotometric method for the determination of Mestranol in pharmaceutical tablets. While direct UV spectrophotometry can be employed for the analysis of pure Mestranol, the presence of other active pharmaceutical ingredients (APIs) and excipients in formulations necessitates a more selective approach.[4] The method described herein is a colorimetric assay based on the reaction of Mestranol with a methanol-sulfuric acid reagent, a technique adapted from established pharmacopeial methods.[5] This reaction, a variant of the Kober reaction, is highly specific for estrogens and provides a reliable means of quantification in complex matrices.[6]

The Scientific Bedrock: Understanding the Kober Reaction for Estrogen Analysis

The colorimetric determination of Mestranol is predicated on the Kober reaction, a classic analytical technique for the quantification of estrogens. This reaction leverages the unique chemical properties of the phenolic steroid nucleus in the presence of concentrated sulfuric acid. While the exact mechanism is complex and involves multiple intermediates, the fundamental principle lies in the acid-catalyzed transformation of the estrogen molecule into a colored carbocation species.

The reaction is initiated by the sulfonation of the aromatic ring of Mestranol, followed by a series of dehydration and rearrangement reactions under the influence of concentrated sulfuric acid. This process leads to the formation of a conjugated system that absorbs light in the visible region, resulting in a distinct color. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of Mestranol in the sample, in accordance with the Beer-Lambert law.[4] The inclusion of methanol in the reagent mixture helps to stabilize the colored complex and enhance the sensitivity of the assay.[5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the comprehensive workflow for the spectrophotometric determination of Mestranol in pharmaceutical tablets.

Mestranol_Assay_Workflow cluster_extraction Extraction & Isolation cluster_reaction Colorimetric Reaction cluster_analysis Analysis SamplePrep Tablet Sample Preparation (Weighing, Grinding) Extraction Solvent Extraction of Mestranol SamplePrep->Extraction StandardPrep Mestranol Standard Preparation (Accurate Weighing & Dilution) Evaporation Solvent Evaporation StandardPrep->Evaporation Chromatography Column Chromatographic Cleanup (Isolation from Excipients/other APIs) Extraction->Chromatography Chromatography->Evaporation Reaction Reaction with Methanol-Sulfuric Acid Reagent (Color Development) Evaporation->Reaction Spectro Spectrophotometric Measurement (Absorbance Reading) Reaction->Spectro Calculation Concentration Calculation (Using Standard Curve) Spectro->Calculation

Caption: Workflow for Mestranol Spectrophotometric Assay.

Detailed Protocols: From Tablet to Result

Apparatus and Reagents
  • UV-Visible Spectrophotometer (double beam)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Water bath

  • Chromatographic columns

  • Mestranol Reference Standard (USP or equivalent)

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Sulfuric Acid (concentrated, ACS grade)

  • Heptane (ACS grade)

  • Diatomaceous earth (for column chromatography)

Preparation of Reagents
  • Methanol-Sulfuric Acid Reagent (30% v/v): In a flask cooled in an ice bath, slowly and cautiously add 70 mL of concentrated sulfuric acid to 30 mL of methanol with constant swirling. Allow the solution to cool to room temperature. Prepare this reagent fresh daily.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Mestranol Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with chloroform.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with chloroform.

Sample Preparation from Tablets
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to about 1 mg of Mestranol and transfer to a suitable flask.

  • Add 50 mL of chloroform and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Filter the solution through a Whatman No. 41 filter paper into a 100 mL volumetric flask. Wash the filter paper with several small portions of chloroform, collecting the washings in the same flask.

  • Dilute to volume with chloroform to obtain a solution with a theoretical concentration of 10 µg/mL of Mestranol.

Chromatographic Separation (if necessary)

For formulations containing interfering substances, a chromatographic cleanup is essential.

  • Prepare a chromatographic column with a suitable stationary phase (e.g., diatomaceous earth).

  • Apply a known volume of the sample solution to the column.

  • Elute with a suitable solvent system (e.g., heptane) to separate Mestranol from interfering components.[5] Collect the eluate containing Mestranol.

Colorimetric Procedure
  • Pipette 5.0 mL of the Working Standard Solution and the final Sample Solution into separate, appropriately labeled 25 mL glass-stoppered flasks.

  • Evaporate the chloroform from each flask to dryness using a gentle stream of nitrogen or air at room temperature.

  • To the dry residue in each flask, add 10.0 mL of the Methanol-Sulfuric Acid Reagent.

  • Stopper the flasks and heat in a water bath maintained at 60°C for 20 minutes.

  • Cool the flasks to room temperature.

  • Measure the absorbance of the resulting solutions in a 1 cm cuvette at the wavelength of maximum absorbance (approximately 540-550 nm) against a reagent blank prepared in the same manner.

Calculation

Calculate the concentration of Mestranol in the sample solution using the following formula:

Concentration of Mestranol (µg/mL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/mL)

Method Validation: Ensuring a Self-Validating System

The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] The following table summarizes the typical performance characteristics of this colorimetric method.

Validation Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.995> 0.998
Range -2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%[5]
Precision (% RSD)
- Intraday (Repeatability)≤ 2.0%< 1.5%
- Interday (Intermediate Precision)≤ 2.0%< 2.0%
Specificity No interference from excipients or other APIsThe color reaction is specific to estrogens. Chromatographic separation ensures specificity in multi-component formulations.
Limit of Detection (LOD) -~0.5 µg/mL
Limit of Quantification (LOQ) -~1.5 µg/mL

Concluding Remarks: A Method Fit for Purpose

The colorimetric spectrophotometric method detailed in this application note provides a simple, accurate, and precise means for the quantification of Mestranol in pharmaceutical formulations. The specificity of the Kober reaction for estrogens makes this method particularly suitable for the analysis of Mestranol in combination drug products, where interference from other active ingredients can be a challenge for direct UV spectrophotometry. The validation data demonstrates that the method is reliable and robust, making it an excellent choice for routine quality control analysis in the pharmaceutical industry.

References

  • PubChem. Mestranol. National Center for Biotechnology Information. [Link]

  • Mandrupkar, S. N., Nagras, M. A., & Mulgund, S. V. (2012). Development and validation of spectrophotometric method of Acenocoumarol in bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 585-587.
  • Taylor & Francis. (2023). Mestranol – Knowledge and References. Taylor & Francis Online.
  • Rao, P. S., & Sastry, C. S. (1982). Kober reaction kinetics and their influence on the design of assays for oestrogens in urine during pregnancy.
  • IJSART. (2022). Emerging Trends In Colorimetric Approaches For Drug Analysis: An In-Depth Review of Methods And Applications. International Journal for Science and Advance Research in Technology, 8(6).
  • ResearchGate. (2021).
  • Carignan, G., Lodge, B. A., & Skakum, W. (1982). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(2), 264-266.
  • Journal of AOAC INTERNATIONAL. (1975). Colorimetric Determination of Mestranol in Combination with Ethynodiol Diacetate.
  • Raju, S. A., & Sastry, C. S. P. (2012). A simple colorimetric method for estimation of tramadol hydrochloride in pure and tablet dosage forms. Ancient science of life, 31(4), 188–191.
  • ResearchGate. (2019).
  • PharmaCompass. (n.d.). MESTRANOL [EP MONOGRAPH].
  • Hiai, S., Oura, H., & Nakajima, T. (1976). Color reaction of some sapogenins and saponins with vanillin and sulfuric acid. Planta medica, 29(2), 116-122.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2024). Draft Guidance on Mestranol; Norethindrone.
  • protocols.io. (2021). Phytochemical Screening.
  • Endotext. (2016). Estrogen Kinetics for Clinicians.
  • Nigerian Journal of Pharmaceutical Sciences. (2022).
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • MedchemExpress. (n.d.). Mestranol.
  • MDPI. (2018). Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins. Technologies, 6(3), 84.
  • Indian Journal of Pharmaceutical Sciences. (2017).
  • International Journal of Pharmacy and Technology. (2015). Development and Validation of New Analytical Method for Simultaneous Estimation of Drospirenone and Ethinyl Estradiol.
  • Methods and Objects of Chemical Analysis. (2023). Development of the Spectrophotometric Method for the Determination of Metoprolol in Tablets by using Bromothymol Blue.
  • MDPI. (2022). Synthesis and Evaluation of (1,4-Disubstituted)-1,2,3-triazoles as Estrogen Receptor Beta Agonists. Molecules, 27(15), 4984.
  • PubMed. (1998). Flow injection colorimetric method for the assay of vitamin C in drug formulations using tris,1-10-phenanthroline-iron(III) complex as an oxidant in sulfuric acid media.

Sources

Application Notes & Protocols: A Researcher's Guide to Studying the Effects of Mestranol on Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles: Understanding Mestranol and Its Mechanism of Action

Mestranol is a synthetic estrogen that was a key component in many of the first combination oral contraceptives.[1][2] A critical aspect for any researcher studying its effects is to understand that Mestranol itself is a prodrug . It is biologically inactive and must undergo metabolic activation to exert its estrogenic effects.[3][4] In the liver, Mestranol is demethylated by cytochrome P450 enzymes, primarily CYP2C9, into its active metabolite, ethinylestradiol .[2][5] This conversion has an efficiency of about 70%, meaning 50 µg of Mestranol is pharmacokinetically equivalent to approximately 35 µg of ethinylestradiol.[2]

This metabolic activation is the cornerstone of designing robust experiments. Studies on peripheral tissues in vitro may yield limited or misleading results if the model system lacks the necessary metabolic machinery to convert Mestranol to ethinylestradiol. The active metabolite, ethinylestradiol, then functions as an estrogen receptor (ER) agonist, binding to and activating estrogen receptors (ERα and ERβ).[3][6]

The primary mechanism by which estrogens regulate cellular function is through the modulation of gene expression.[7] This process is initiated when the estrogen-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and transcription machinery to either activate or repress gene transcription.[8]

Canonical Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic pathway activated by ethinylestradiol, the active metabolite of Mestranol.

EstrogenSignaling Mestranol's genomic signaling pathway via its active metabolite. cluster_cell Target Cell cluster_nucleus Nucleus Mestranol Mestranol (Prodrug) EE Ethinylestradiol (Active) ER Estrogen Receptor (ERα/β) EE->ER Binds ER->ER HSP HSP90 ER->HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Transcription Machinery ERE->Transcription Recruits Gene Target Gene mRNA mRNA Transcript Gene->mRNA Transcription Transcription->Gene Activates

Caption: Mestranol's active metabolite, ethinylestradiol, initiates gene transcription.

II. Experimental Design: A Framework for Validated Insights

A well-designed study is self-validating. The causality behind each experimental choice must be clear to ensure the trustworthiness of the results.

A. Selection of the Appropriate Biological System

The choice of an in vitro or in vivo model is paramount and depends entirely on the research question.

  • For Mechanistic Studies (In Vitro):

    • ER-Positive Cell Lines: Cell lines expressing estrogen receptors are essential. MCF-7 (human breast adenocarcinoma) is a widely used and well-characterized ERα-positive cell line suitable for studying estrogenic responses.[6][9]

    • Metabolic Competence: To study Mestranol directly, a cell line with metabolic activity, such as the human hepatoma cell line HepG2, is necessary to facilitate its conversion to ethinylestradiol.[6] Alternatively, researchers can bypass the metabolic step by treating non-hepatic ER-positive cells directly with ethinylestradiol as a positive control.

    • Negative Controls: An ER-negative cell line (e.g., MDA-MB-231) should be run in parallel to confirm that the observed gene expression changes are ER-dependent.

  • For Systemic & Physiological Studies (In Vivo):

    • Ovariectomized (OVX) Rodent Model: Surgical removal of the ovaries creates a low-estrogen environment, making it an ideal model to study the effects of exogenous estrogenic compounds without confounding endogenous hormones.[10][11] This model allows for the natural, hepatic metabolism of Mestranol.

B. Establishing Dose-Response and Time-Course Parameters

The effects of estrogens and xenoestrogens can be highly dependent on concentration and duration of exposure, sometimes exhibiting non-monotonic (U-shaped) dose-response curves.[12] Therefore, a matrix of concentrations and time points is required.

  • Hormone Deprivation: Before treatment, cultured cells must be weaned off the estrogenic effects of phenol red and fetal bovine serum (FBS). This is achieved by culturing cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48-72 hours.

  • Dose-Response Study: Treat cells with a wide range of Mestranol concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for a fixed time point (e.g., 24 hours).

  • Time-Course Study: Treat cells with a fixed, effective concentration of Mestranol (determined from the dose-response study) and harvest cells at multiple time points (e.g., 3, 6, 12, 24, 48 hours).

Table 1: Example Layout for a Dose-Response Experiment

Treatment Group Concentration (M) Replicates Purpose
Vehicle Control 0 (e.g., 0.1% DMSO) 3-6 Establishes baseline gene expression.
Mestranol 1 x 10⁻¹² 3-6 Test for low-dose effects.
Mestranol 1 x 10⁻¹¹ 3-6
Mestranol 1 x 10⁻¹⁰ 3-6
Mestranol 1 x 10⁻⁹ 3-6 Determine EC₅₀.
Mestranol 1 x 10⁻⁸ 3-6
Mestranol 1 x 10⁻⁷ 3-6
Mestranol 1 x 10⁻⁶ 3-6 Test for high-dose/toxic effects.

| Positive Control (Ethinylestradiol) | 1 x 10⁻⁹ | 3-6 | Confirms pathway activation. |

III. Core Experimental Workflow and Protocols

The following workflow provides a comprehensive path from sample preparation to data analysis for identifying Mestranol-responsive genes.

Workflow Comprehensive workflow for studying Mestranol's effect on gene expression. cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Cell Culture & Hormone Deprivation B Mestranol Treatment (Dose & Time Course) A->B C RNA Extraction & Quality Control (RIN) B->C D Global Profiling (RNA-Seq) C->D Discovery E Targeted Validation (qRT-PCR) C->E Validation F Differential Gene Expression Analysis D->F H Biomarker Identification E->H F->E Select Genes G Pathway & Functional Enrichment Analysis F->G G->H

Caption: From cell treatment to biomarker discovery.

Protocol 1: Cell Culture, Hormone Deprivation, and Mestranol Treatment

Objective: To prepare and treat ER-positive cells (e.g., MCF-7) for the analysis of gene expression changes.

Materials:

  • MCF-7 cells

  • DMEM (phenol red-free)

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Mestranol (stock solution in DMSO)

  • Ethinylestradiol (positive control, stock in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in standard DMEM + 10% FBS.

  • Hormone Deprivation (Day 1): Once cells are ~50% confluent, aspirate the standard medium. Wash the cells twice with sterile PBS. Add phenol red-free DMEM supplemented with 10% CS-FBS and Penicillin-Streptomycin.

  • Incubation (Days 1-3): Incubate the cells for 48-72 hours to ensure washout of residual hormones and establish a baseline low-estrogen state.

  • Treatment (Day 4): Prepare serial dilutions of Mestranol and controls in phenol red-free DMEM + 10% CS-FBS. The final concentration of DMSO in all wells (including vehicle control) must be identical and should not exceed 0.1%.

  • Application: Aspirate the deprivation medium, wash once with PBS, and add the treatment media to the appropriate wells.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • Harvesting: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the well using the appropriate lysis buffer from your chosen RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit). Proceed immediately to RNA extraction or store the lysate at -80°C.

Protocol 2: RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA for downstream analysis.

Procedure:

  • RNA Extraction: Use a reputable column-based kit (e.g., Qiagen RNeasy Mini Kit or Thermo Fisher PureLink RNA Mini Kit) and follow the manufacturer's protocol precisely. Include the optional DNase digestion step to eliminate genomic DNA contamination.

  • Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 indicate high purity.

  • Integrity Check: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. A RIN value ≥ 8 is required for reliable RNA-Seq and qRT-PCR analysis.

Protocol 3: Targeted Gene Expression Analysis by qRT-PCR

Objective: To validate the differential expression of specific genes identified by a global screen or to test known estrogen-responsive genes. Reverse transcription-quantitative RT-PCR (RT-qPCR) is a highly sensitive and accurate method for this purpose.[13][14]

Materials:

  • High-quality total RNA (RIN ≥ 8)

  • Reverse transcriptase kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan qPCR Master Mix

  • Nuclease-free water

  • Forward and reverse primers for target genes (e.g., TFF1/pS2, PGR, GREB1) and housekeeping genes (GAPDH, ACTB).

Procedure:

  • Primer Design:

    • Design primers to span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

    • Aim for a product size of 70-150 bp.

    • Verify primer specificity using NCBI Primer-BLAST.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol. A typical reaction includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT)s.

    • The reaction is typically performed at 42°C for 30-60 minutes, followed by enzyme inactivation at 85°C.[15][16]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Run the reaction in a real-time PCR instrument with a program such as:

      • Initial Denaturation: 95°C for 3 min

      • 40 Cycles:

        • Denaturation: 95°C for 10 sec

        • Annealing/Extension: 60°C for 30 sec

      • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C. This step is crucial for SYBR Green assays to verify the amplification of a single product.[15]

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (ΔCt = Ct_target - Ct_housekeeper).

    • Calculate the difference between the sample ΔCt and the control ΔCt (ΔΔCt = ΔCt_sample - ΔCt_control).

    • The fold change in gene expression is calculated as 2^⁻ΔΔCt.

Table 2: Example Summary of qRT-PCR Validation Data

Gene Symbol Treatment (Mestranol 10⁻⁹ M) Fold Change (vs. Vehicle) P-value Interpretation
TFF1 (pS2) 15.2 < 0.001 Strong Upregulation (Known ERG)
PGR 8.5 < 0.001 Upregulation (Known ERG)
GREB1 12.1 < 0.001 Upregulation (Known ERG)
NewGeneX -3.4 < 0.01 Novel Downregulated Gene

| ACTB | - | 1.01 | > 0.9 | No Change (Housekeeping Gene) |

IV. References

  • National Institutes of Health, PubChem. (n.d.). Mestranol. PubChem. Retrieved from [Link]

  • Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 17(5), 933-937. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mestranol – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Baylor College of Medicine. (2017). How estrogen regulates gene expression. BCM Blog. Retrieved from [Link]

  • Back, D. J., Bates, M., Breckenridge, A. M., & Orme, M. L. (1981). The in Vitro Metabolism of Ethinyloestradiol, Mestranol and Levonorgestrel by Human Jejunal Mucosa. British Journal of Clinical Pharmacology, 11(3), 275–278. Retrieved from [Link]

  • Wikipedia. (n.d.). Mestranol. Wikipedia. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • PharmaCompass. (n.d.). Mestranol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Retrieved from [Link]

  • National Institutes of Health. (2019). Single-cell RNA-sequencing analysis of estrogen- and endocrine-disrupting chemical-induced reorganization of mouse mammary gland. Nature Communications, 10(1), 5025. Retrieved from [Link]

  • Le Dily, F., & Beato, M. (2018). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Methods in Molecular Biology, 1797, 133–147. Retrieved from [Link]

  • Filer, D. L., Kothiya, P., Setzer, R. W., & Thomas, R. S. (2017). Moving Toward Integrating Gene Expression Profiling Into High-Throughput Testing: A Gene Expression Biomarker Accurately Predicts Estrogen Receptor α Modulation in a Microarray Compendium. Toxicological Sciences, 159(1), 136–147. Retrieved from [Link]

  • Hong, E. J., Park, S. H., Choi, K. C., & Jeung, E. B. (2006). Identification of estrogen-regulated genes by microarray analysis of the uterus of immature rats exposed to endocrine disrupting chemicals. Journal of Reproduction and Development, 52(5), 625–636. Retrieved from [Link]

  • Le Guevel, R., & Pakdel, F. (2001). Dual effects of phytoestrogens result in u-shaped dose-response curves. Life Sciences, 69(14), 1641–1650. Retrieved from [Link]

  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology, 116, 135–175. Retrieved from [Link]

  • Li, Y., Zhu, H., & Chen, J. (2013). Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells. International Journal of Molecular Sciences, 14(6), 11847–11860. Retrieved from [Link]

  • Whitehead, M. I., Townsend, P. T., Pryse-Davies, J., Ryder, T. A., & King, R. J. (1981). Dose-dependent effects of synthetic progestins on the biochemistry of the estrogenized post-menopausal endometrium. Contraception, 23(5), 445–461. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]

  • As-Sanie, S., et al. (2026). Single cell RNA-sequencing reveals an association between testosterone treatment and reduced hormone signaling in the human mammary. bioRxiv. Retrieved from [Link]

  • Nishi, K., Fu, W., & Kiyama, R. (2022). Novel estrogen-responsive genes (ERGs) for the evaluation of estrogenic activity. PLOS ONE, 17(8), e0273164. Retrieved from [Link]

  • Pinto, C., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Arhiv za higijenu rada i toksikologiju, 75(4), 225-235. Retrieved from [Link]

  • Kiyama, R. (2023). Evaluation of estrogenic effects of compounds using novel estrogen-responsive genes and elucidation of their mechanisms of. Journal of Clinical and Medical Images, 7, 1-13. Retrieved from [Link]

  • Chlebowski, R. T., & Anderson, G. L. (2022). Estrogen Receptor Signaling in Breast Cancer. Cancers, 14(11), 2749. Retrieved from [Link]

  • As-Sanie, S., et al. (2026). Single cell RNA-sequencing reveals an association between testosterone treatment and reduced hormone signaling in the human mammary gland. bioRxiv. Retrieved from [Link]

  • Walton, T. J., et al. (2009). Quantitative RT-PCR analysis of estrogen receptor gene expression in laser microdissected prostate cancer tissue. The Prostate, 69(8), 881-888. Retrieved from [Link]

  • Pequeux, C., et al. (2023). Comparison of Estetrol Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment. Pharmaceuticals, 16(6), 841. Retrieved from [Link]

  • Smith, L. K., et al. (2025). Comprehensive Transcriptomic Analysis and Biomarker Prioritization of Hydroxyprogesterone in Breast Cancer. Cancers, 17(23), 4567. Retrieved from [Link]

  • Natural Womanhood. (2023). Study suggests lower estrogen dose in birth control could still prevent pregnancy. Retrieved from [Link]

  • Carroll, J. S. (2020). Bioinformatics Analysis of Estrogen-Responsive Genes. protocols.io. Retrieved from [Link]

  • Medscape. (2025). Menopause Workup: Laboratory Studies, Endometrial Assessment. Retrieved from [Link]

  • Medsimplified. (2022). Estrogen Signalling Pathway. YouTube. Retrieved from [Link]

  • PacBio. (2022). The RNA isoform landscape of cancer. YouTube. Retrieved from [Link]

  • Sino Biological. (n.d.). Human ER alpha qPCR Primer Pair, HP101765. Retrieved from [Link]

  • Li, Y., et al. (2024). Mechanical Insights into the Distinct Effects of Ovariectomy Versus Adrenalectomy on Age-Related Thymic Atrophy in Female Mice. International Journal of Molecular Sciences, 25(11), 5912. Retrieved from [Link]

  • Wikipedia. (n.d.). Estrogen receptor. Wikipedia. Retrieved from [Link]

  • Cleveland Clinic. (2022). Estrogen: Hormone, Function, Levels & Imbalances. Retrieved from [Link]

  • Hewitt, S. C., et al. (2024). Unexpected nuclear hormone receptor and chromatin dynamics regulate estrous cycle dependent gene expression. Nucleic Acids Research, 52(15), 8345–8362. Retrieved from [Link]

  • Eyster, K. M. (2016). DNA Microarray Analysis of Estrogen-Responsive Genes. Methods in Molecular Biology, 1366, 115–129. Retrieved from [Link]

  • Bulayeva, N. N., & Watson, C. S. (2004). Non-Genomic Effects of Xenoestrogen Mixtures. International Journal of Molecular Sciences, 5(4), 309–327. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 1-Methyl-ethinylestradiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 1-Methyl-ethinylestradiol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor aqueous solubility of this compound. As a methylated analogue of ethinylestradiol, this compound exhibits even greater hydrophobicity, making effective solubilization critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound (formally 1-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol) is a methylated analogue and known impurity of Ethinylestradiol (EE2), a synthetic estrogen widely used in pharmaceuticals[1]. Like its parent compound, it possesses a rigid, hydrophobic steroidal backbone[2]. The addition of a methyl group further increases its lipophilicity, leading to extremely low solubility in aqueous solutions. This poor solubility is a major hurdle for in vitro assays, formulation development, and bioavailability studies, as the compound may precipitate, leading to inaccurate and unreliable results.

Q2: What is the baseline aqueous solubility of the parent compound, Ethinylestradiol (EE2)?

A: Published data for Ethinylestradiol (EE2) shows variability but consistently indicates low aqueous solubility. Reported values include 4.8 mg/L at 20°C[3][4], approximately 9 mg/L at room temperature[5], and 11.3 mg/L at 27°C[6][]. Given its more hydrophobic structure, the intrinsic aqueous solubility of this compound is expected to be even lower than these values.

Q3: Can I just dissolve it in an organic solvent like DMSO and dilute it into my aqueous buffer?

A: This is a common starting point, but it often fails for highly hydrophobic compounds. While this compound will readily dissolve in solvents like ethanol, DMSO, or acetone, simply diluting this stock into an aqueous buffer can cause the compound to immediately precipitate or "crash out" of solution. This occurs because the solvent ratio shifts dramatically, and the aqueous environment can no longer support the solubilization of the hydrophobic drug molecules. A more robust strategy is required to maintain a stable, homogenous solution. For instance, a 1:7 solution of ethanol to PBS (pH 7.2) can dissolve approximately 0.125 mg/mL of ethinylestradiol, but storing this aqueous solution for more than a day is not recommended due to potential instability[8].

Troubleshooting Guide: Enhancing Solubility

This section addresses common issues encountered during experiments and provides validated solutions. The core principle behind these techniques is to modify the microenvironment of the this compound molecule to make it more compatible with the aqueous bulk solution.

Problem: My compound precipitates when added to my aqueous media.

This is the most frequent issue, indicating that the intrinsic solubility has been exceeded. Below is a comparison of primary strategies to overcome this.

Table 1: Comparison of Solubilization Strategies

MethodMechanism of ActionCommon AgentsProsCons
Cosolvency Reduces the polarity of the aqueous solvent system, increasing the solubility of nonpolar solutes.[9][10]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol, DMSO.Simple to implement; effective for moderate concentration increases; well-characterized.High concentrations of cosolvents may be toxic to cells or interfere with assays; may not achieve very high drug concentrations.
Surfactant (Micellar Solubilization) Amphiphilic surfactant molecules self-assemble into micelles above the Critical Micelle Concentration (CMC). The hydrophobic drug partitions into the nonpolar core of the micelle, effectively solubilizing it in the bulk aqueous phase.[11][12]Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Poloxamers (Pluronic®), Sodium dodecyl sulfate (SDS).High solubilization capacity; can achieve significant concentration increases; widely used in drug formulations.[11]Can interfere with biological membranes and protein activity; potential for cytotoxicity depending on the surfactant and concentration used.
Cyclodextrin Complexation Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic steroid molecule is encapsulated within the cavity, forming a soluble "inclusion complex".[13][14]β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).High solubilization efficiency for steroids[13]; low cellular toxicity (especially modified CDs like HP-β-CD); can improve drug stability.[15]Can be a more expensive option; complexation is a reversible equilibrium; saturation of the complexation capacity limits maximum solubility.
Nanoparticle Formulation The drug is encapsulated within or adsorbed onto a polymeric nanoparticle carrier system. This creates a stable colloidal dispersion in water.[16][17]Chitosan, PLGA (Poly(lactic-co-glycolic acid)), Liposomes.Enables sustained and targeted drug release[18]; protects the drug from degradation; can achieve high drug loading.Complex preparation process requiring specialized equipment; requires extensive characterization (size, zeta potential, etc.); potential for immunogenicity.
Decision-Making Workflow for Selecting a Solubilization Method

To assist in choosing the appropriate strategy, the following workflow outlines key decision points based on experimental constraints.

G cluster_methods Primary Methods start Start: Need to dissolve This compound q1 What is the target concentration? start->q1 q2 Is the experimental system sensitive to organic solvents (e.g., cell culture)? q1->q2 High (> 0.5 mg/mL) cosolvent Use Cosolvents (e.g., Ethanol, PEG 400) q1->cosolvent Low to Moderate (< 0.5 mg/mL) q2->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q2->cyclodextrin Yes q3 Is sustained release or targeted delivery required? surfactant Use Surfactants (e.g., Polysorbate 80) q3->surfactant No, but need high concentration nanoparticle Consider Nanoparticle Formulation q3->nanoparticle Yes cosolvent->q3 cyclodextrin->q3

Caption: Workflow for selecting a solubilization strategy.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common and effective solubilization techniques.

Protocol 1: Solubilization using a Cosolvent System

This protocol describes the preparation of a 1 mg/mL stock solution in a PEG 400 and Propylene Glycol system, a method often used for topical and in vitro formulations of corticosteroids.[10]

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile, deionized water

  • Glass vial, magnetic stirrer, and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of this compound and place it into a clean, sterile glass vial.

  • Prepare Cosolvent Mixture: In a separate container, prepare the cosolvent vehicle by mixing 4 mL of PEG 400 and 4 mL of Propylene Glycol. Mix thoroughly.

  • Initial Dissolution: Add 8 mL of the PEG 400/PG mixture to the vial containing the compound. Add a small magnetic stir bar.

  • Heating and Mixing: Gently warm the vial to 40-50°C while stirring. This will increase the dissolution rate. Do not exceed 60°C to prevent degradation. Continue stirring until the powder is completely dissolved and the solution is clear. This may take 15-30 minutes.

    • Causality Note: Heating provides the energy needed to overcome the crystal lattice energy of the solid compound, while the cosolvent mixture reduces the overall polarity of the solvent, making it more favorable for the hydrophobic drug to dissolve.

  • Final Dilution: Once fully dissolved, slowly add 2 mL of sterile deionized water to the mixture while stirring to bring the total volume to 10 mL. The final concentration will be 1 mg/mL in a 40:40:20 (PEG 400:PG:Water) vehicle.

  • Sterilization and Storage: Sterile filter the final solution using a 0.22 µm filter compatible with organic solvents. Store in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation

This protocol details the preparation of a this compound solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a method proven to be highly effective for various steroids.[13][19]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile, deionized water or buffer of choice (e.g., PBS)

  • Glass vial, magnetic stirrer, and stir bar

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD by dissolving 4 g of HP-β-CD powder in a final volume of 10 mL of your desired aqueous buffer. Warm slightly (30-40°C) and stir until the HP-β-CD is fully dissolved.

    • Causality Note: Creating the CD solution first ensures that the encapsulating agent is readily available to form complexes as soon as the drug is introduced.

  • Add Drug: Weigh an appropriate amount of this compound and add it directly to the HP-β-CD solution. For initial trials, aim for a 1:100 to 1:200 molar ratio of drug to cyclodextrin.

  • Facilitate Complexation: Tightly cap the vial and mix vigorously using a vortex mixer for 2-3 minutes. Following this, place the vial on a magnetic stirrer and allow it to mix at room temperature for 24-48 hours. This extended mixing time is crucial to reach the complexation equilibrium.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved drug particles.

  • Quantify and Store: Carefully collect the supernatant. The concentration of the solubilized drug in the supernatant should be determined analytically (e.g., via HPLC-UV). Store the clarified solution at 2-8°C.

Mechanism of Cyclodextrin Solubilization

The effectiveness of cyclodextrins stems from their unique molecular structure, which enables them to act as molecular hosts for hydrophobic guest molecules like steroids.

G cluster_system Aqueous Solution steroid 1-Methyl- ethinylestradiol (Hydrophobic) complex complex plus + water1 H₂O water2 H₂O water3 H₂O water4 H₂O water5 H₂O cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow steroid_in_complex Drug (Encapsulated)

Caption: Encapsulation of a hydrophobic steroid by a cyclodextrin.

References

  • ResearchGate. (n.d.). Physico-chemical properties of estrogen hormones. [Link]

  • Government of British Columbia. (2017). 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. [Link]

  • Solubility of Things. (n.d.). Ethinylestradiol. [Link]

  • AERU, University of Hertfordshire. (n.d.). Ethinyl estradiol. [Link]

  • PubChem, National Institutes of Health. (n.d.). Ethinylestradiol. [Link]

  • Google Patents. (n.d.). Aqueous solvent for corticosteroids.
  • ResearchGate. (2020). The solubility of ethinyl estradiol (EE2) in methanol?. [Link]

  • Zannotti, S., et al. (2016). Solubilizing steroidal drugs by β-cyclodextrin derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Westhoff, C., et al. (2014). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. Contraception. [Link]

  • Iovine, P., et al. (2023). Solubility of Cortisone and Hydrocortisone in Supercritical Carbon Dioxide and Ethanol. Journal of Chemical & Engineering Data. [Link]

  • Surfactant. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

  • Singh, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Hussain, T., et al. (2023). Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and menopausal disorders. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation. [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2023). Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system. [Link]

  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Lyophilized Ethinylestradiol Nanosuspension: Fabrication, Characterization and Evaluation of in vitro Anticancer and Pharmacokinetic Study. [Link]

  • Plos One. (2022). Extended regimen of a levonorgestrel/ethinyl estradiol transdermal delivery system: Predicted serum hormone levels using a population pharmacokinetic model. [Link]

  • Roy, S., et al. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2002). Solubilization of Fluasterone in cosolvent/cyclodextrin combinations. [Link]

  • Clinicaltrials.eu. (n.d.). Ethinylestradiol – Application in Therapy and Current Clinical Research. [Link]

  • Semantic Scholar. (n.d.). Lyophilized Ethinylestradiol Nanosuspension: Fabrication, Characterization and Evaluation of in vitro Anticancer and Pharmacokinetic Study. [Link]

  • YouTube. (2021). Solubilization and Dissolution. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Taylor & Francis Online. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]

  • Taylor & Francis Online. (2015). Ethinyl Estradiol and Levonorgestrel in a Transdermal Contraceptive Delivery System. [Link]

  • CTI Exchange. (2026). Nanoparticle-Based Ethinylestradiol Patch. [Link]

  • ResearchGate. (n.d.). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PubMed. (n.d.). Solubilization and wetting effects of bile salts on the dissolution of steroids. [Link]

  • PubMed Central. (n.d.). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). [Link]

  • National Testing Agency, India. (n.d.). Syllabus for Pharmacy (SCQP23). [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-ethinylestradiol. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related steroidal compounds. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the underlying chemical reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for this compound?

The most common and direct method for synthesizing this compound involves the stereoselective ethynylation of the 17-keto group of 1-methyl-estrone.[1] This is an archetypal nucleophilic addition reaction where a metal acetylide attacks the electrophilic carbonyl carbon. The choice of the metal acetylide (e.g., sodium, potassium, lithium, or a magnesium Grignard reagent) and reaction conditions are critical for success.[1][2]

Q2: Why is stereochemical control at the C17 position a major challenge?

The C17 ketone on the steroid's D-ring is prochiral. Nucleophilic attack by the acetylide anion can occur from two faces: the α-face (bottom) or the β-face (top). The desired product, this compound, is the 17α-ethynyl alcohol. The formation of the 17β-ethynyl epimer is a common side reaction. The stereochemical outcome is dictated by a delicate balance of steric hindrance—the bulky C18 angular methyl group hinders attack from the β-face, generally favoring the desired α-attack—and the specific reaction conditions (solvent, temperature, counter-ion) which can influence the transition state geometry.

Q3: What are the most prevalent side reactions in this synthesis?

Beyond the formation of the 17β-epimer, researchers may encounter:

  • Enolization of the Ketone: The strongly basic acetylide reagent can act as a base, deprotonating the C16 position to form an enolate. This consumes the reagent and reduces the yield.[3]

  • Reaction with the C3 Phenolic Hydroxyl: The C3 hydroxyl group is acidic and will be deprotonated by the organometallic reagent. This is an unavoidable reaction that consumes one equivalent of the acetylide reagent. It is crucial to account for this in the stoichiometry.

  • Acetylene Dimerization/Polymerization: Under certain conditions, particularly in the presence of copper catalysts, acetylene can undergo oxidative coupling to form polyacetylenes (cuprene), deactivating the catalyst and complicating purification.[4]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should provide good separation between the starting material (1-methyl-estrone) and the less polar product (this compound). The disappearance of the starting material spot is a primary indicator of reaction completion. For more precise, quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6]

Core Synthesis Pathway: Ethynylation of 1-Methyl-Estrone

The fundamental transformation is the addition of an acetylide nucleophile to the C17 ketone.

Ethynylation_Pathway cluster_start Reactants cluster_reaction Reaction cluster_product Product start_steroid 1-Methyl-Estrone reaction_step Nucleophilic Addition (Solvent: Anhydrous Ether/Dioxane/Ammonia) start_steroid->reaction_step reagent Metal Acetylide (e.g., K-C≡CH) reagent->reaction_step product_steroid This compound reaction_step->product_steroid Aqueous Acidic Work-up

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, their probable causes, and validated solutions.

Problem Area 1: Low or No Product Yield

This is the most common issue, often stemming from problems with the acetylide reagent or the reaction conditions.

Scenario A: Starting material is recovered unchanged.
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Acetylide Reagent Metal acetylides are extremely sensitive to moisture and atmospheric CO₂. Contamination will neutralize the reagent. Grignard reagents are similarly sensitive.[2]Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen). Use freshly prepared or properly stored acetylide reagent.
Insufficient Reagent Stoichiometry At least two equivalents of the acetylide reagent are required: one to deprotonate the acidic C3-OH group and one for the nucleophilic attack at C17. In practice, an excess (2.5-4 equivalents) is often necessary to drive the reaction to completion.Carefully calculate the molar equivalents. It is recommended to use at least 2.5 equivalents of the acetylide reagent relative to the 1-methyl-estrone.
Low Reaction Temperature While low temperatures are often used to improve selectivity, if the temperature is too low, the activation energy for the reaction may not be overcome, leading to a stalled reaction. This is particularly relevant for less reactive acetylides.For reactions in liquid ammonia, temperatures are typically kept between -33°C and -60°C.[1] For Grignard-based ethynylations, the reaction may be initiated at 0°C and allowed to slowly warm to room temperature. Monitor via TLC to find the optimal temperature profile.
Problem Area 2: Poor Stereoselectivity (High 17β-epimer Formation)

The formation of the undesired 17β-epimer complicates purification and reduces the yield of the active pharmaceutical ingredient.

Potential Cause Explanation & Scientific Rationale Recommended Solution
High Reaction Temperature Higher temperatures can provide enough energy to overcome the steric barrier for β-face attack, leading to a loss of selectivity. The reaction may shift from kinetic control (favoring the less hindered α-product) to thermodynamic control.Maintain a consistently low reaction temperature. For alkali metal acetylides in liquid ammonia, this is inherently controlled. For other systems, use an appropriate cooling bath (e.g., ice-salt, dry ice-acetone).
Solvent Effects The solvent can influence the aggregation state and reactivity of the organometallic reagent. Coordinating solvents like THF can solvate the metal cation, potentially creating a more reactive, "naked" acetylide anion that is less selective.Ethereal solvents like diethyl ether or dioxane are commonly used.[1] If selectivity is an issue in THF, consider a less coordinating solvent system.
Metal Counter-ion The size of the metal counter-ion (Li⁺, Na⁺, K⁺, MgBr⁺) can influence the transition state. Larger, "softer" cations like K⁺ may coordinate less tightly to the carbonyl oxygen, allowing for greater steric control by the steroid backbone.Potassium acetylide is often cited for good selectivity in steroid ethynylations.[7] If using a Grignard reagent (ethynyl magnesium bromide) results in poor selectivity, consider switching to an alkali metal acetylide.
Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Workflow start Synthesis Issue Detected (e.g., Low Yield, Impurities) check_yield Is the primary issue low yield? start->check_yield check_impurities Is the primary issue impurity profile? start->check_impurities check_sm Is unreacted starting material present? check_yield->check_sm Yes check_yield->check_impurities No check_reagent Verify Reagent Activity & Stoichiometry (>2.5 eq, anhydrous conditions) check_sm->check_reagent Yes check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions No solution_reagent Action: Prepare fresh reagent, increase equivalents, ensure inert atmosphere. check_reagent->solution_reagent solution_conditions Action: Optimize temperature profile and reaction time based on TLC. check_conditions->solution_conditions check_epimer Is the 17β-epimer a major impurity? check_impurities->check_epimer optimize_selectivity Optimize for Stereoselectivity (Lower Temp, Change Cation) check_epimer->optimize_selectivity Yes check_other_byproducts Are there other significant byproducts? check_epimer->check_other_byproducts No solution_selectivity Action: Run reaction at ≤ -30°C. Consider switching from MgBr to K. optimize_selectivity->solution_selectivity purification_issue Review Work-up & Purification (Quenching, Extraction, Chromatography) check_other_byproducts->purification_issue solution_purification Action: Adjust work-up pH. Optimize chromatography gradient. purification_issue->solution_purification

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Potassium Acetylide in Liquid Ammonia

This protocol is adapted from established methods for the ethynylation of 17-keto steroids.[1]

Safety Warning: This procedure involves metallic potassium and liquid ammonia, which are highly reactive and hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for acetylene, and a dropping funnel. Ensure the entire system is under a positive pressure of dry argon or nitrogen.

  • Ammonia Condensation: Cool the flask to -78°C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask (approx. 100 mL per gram of potassium).

  • Potassium Dissolution: Carefully add small, freshly cut pieces of metallic potassium (3.0 equivalents) to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the formation of solvated electrons.

  • Acetylene Addition: Bubble purified, dry acetylene gas through the solution. The blue color will dissipate as potassium acetylide is formed and precipitates. Continue bubbling for a short period after the color disappears to ensure complete reaction.

  • Steroid Addition: Dissolve 1-methyl-estrone (1.0 equivalent) in a minimum amount of anhydrous dioxane or ether (approx. 50 mL per gram).[1] Add this solution dropwise to the stirred suspension of potassium acetylide over 1 hour, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir for an additional 1-2 hours at low temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Once complete, cautiously quench the reaction by the slow addition of solid ammonium chloride to neutralize any remaining potassium amide or acetylide.

  • Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the residue, add ice water and carefully acidify to a pH of ~2 with dilute sulfuric or hydrochloric acid to protonate the alkoxide and phenolic oxygen.[1]

  • Extraction & Purification: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like aqueous methanol.[1]

Protocol 2: Quality Control by HPLC

This provides a general framework for assessing the purity of the final product.

Parameter Condition Purpose
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating non-polar to moderately polar compounds like steroids.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and WaterA typical starting point would be 60:40 Acetonitrile:Water. The ratio can be adjusted to optimize the separation of the product from impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV detector at 210 nm and 280 nmThe phenanthrene chromophore has a strong absorbance around 210 nm, while the phenolic ring provides absorbance around 280 nm.[8]
Injection Volume 10-20 µLStandard volume for analytical injections.
Standard A well-characterized reference standard of this compound is required for positive identification and quantification.

Product Stability & Handling

  • Thermal Stability: Ethinylestradiol, a closely related compound, is thermally stable up to approximately 177°C, after which decomposition begins.[9] It is reasonable to assume this compound has similar thermal stability. Avoid excessive heat during purification (e.g., when removing solvent under vacuum).

  • Light Sensitivity: Steroidal compounds can be sensitive to light. The final product should be stored in amber vials or in the dark to prevent photochemical degradation.[10]

  • Oxidative Stability: The phenolic hydroxyl group and the ethynyl group can be susceptible to oxidation. Store the final compound under an inert atmosphere (argon or nitrogen) for long-term stability. Studies on related compounds show degradation under oxidative stress (e.g., H₂O₂).[11]

References

  • CN103204891A - High-purity ethinyloestradiol synthesis method - Google P
  • PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. (URL: [Link])

  • Wikipedia. (n.d.). Ethinylestradiol. (URL: [Link])

  • da Silva, F. A., et al. (2022). Multiple Optimization for Extraction of Ethinylestradiol, Levonorgestrel, and Their Main Impurities using Mixture Design. ResearchGate. (URL: [Link])

  • Patsnap Synapse. (2024). What is the mechanism of Ethinyl Estradiol? (URL: [Link])

  • USP-NF. (n.d.). Ethinyl Estradiol Tablets. (URL: [Link])

  • Djerassi, C., & Rosenkranz, G. (1955). U.S. Patent No. 2,723,280. Washington, DC: U.S.
  • PharmaCompass. (n.d.). Ethinyl Estradiol Drug Information. (URL: [Link])

  • Bionity. (n.d.). Ethinylestradiol. (URL: [Link])

  • Hemmati S., et al. (2007). Synthesis of novel derivatives of ethinyl estradiol. ResearchGate. (URL: [Link])

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

  • ResearchGate. (2020). Bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. (URL: [Link])

  • Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. PubMed. (URL: [Link])

  • Vlase, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. MDPI. (URL: [Link])

  • Trost, B. M. (1976). U.S. Patent No. 3,845,040. Washington, DC: U.S.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. (URL: [Link])

  • ResearchGate. (2022). (PDF) Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (URL: [Link])

  • Chemistry LibreTexts. (2024). 11: Strategies in Steroids Synthesis. (URL: [Link])

  • Desklib. (2023). Development, Validation, and HPLC Analysis of Ethinyl Estradiol (EE). (URL: [Link])

  • Abshan, M., et al. (1983). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. PubMed. (URL: [Link])

  • Purboningsih, S., et al. (2018). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. (URL: [Link])

  • Chemistry LibreTexts. (2023). Grignard Reagents. (URL: [Link])

  • Nautiyal, K., & Ramakrishna, K. (2014). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTO. (URL: [Link])

  • ResearchGate. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Protective Groups. (URL: [Link])

  • Wang, Y., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. (URL: [Link])

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. (URL: [Link])

  • Pharmaffiliates. (n.d.). Ethinylestradiol-Impurities. (URL: [Link])

  • ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol... (URL: [Link])

  • Chemistry LibreTexts. (2021). 4.7: Biosynthesis and Total Synthesis of Steroids. (URL: [Link])

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 1-Methyl-ethinylestradiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the estrogenic effects of 1-Methyl-ethinylestradiol, commonly known as mestranol, in vivo. By integrating established methodologies with a comparative approach, this document serves as a practical resource for designing robust and self-validating experiments.

Introduction: Understanding this compound (Mestranol)

This compound (mestranol) is a synthetic estrogen that has been a component of oral contraceptives for decades.[1] It is, in fact, a prodrug, meaning it is biologically inactive until it undergoes metabolic conversion in the body.[2] Specifically, mestranol is demethylated in the liver to its active form, ethinylestradiol, which is a potent estrogen receptor agonist.[2] This metabolic activation is a critical consideration in the design and interpretation of in vivo studies. Pharmacokinetic studies have shown that a 50 microgram oral dose of mestranol is bioequivalent to approximately 35 micrograms of ethinylestradiol.[3][4] However, the physiological activity can vary depending on the biological endpoint being measured.[3]

The purpose of this guide is to delineate a rigorous in vivo validation process for mestranol, comparing its effects against its active metabolite, ethinylestradiol, and the endogenous estrogen, 17β-estradiol. This comparative approach is essential for accurately characterizing the potency and activity profile of mestranol.

Section 1: The Molecular Basis of Estrogenic Action

To validate the effects of mestranol, it is crucial to understand the underlying mechanism of action of its active form, ethinylestradiol. Ethinylestradiol exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[2] These receptors are ligand-activated transcription factors.[5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[6] This genomic pathway is responsible for the profound physiological effects of estrogens on target tissues such as the uterus, vagina, and mammary glands.[2][7]

The activation of estrogen receptors in the hypothalamus and pituitary gland also suppresses the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which is the primary mechanism behind the contraceptive effects of these compounds.[2][5]

Caption: Classical estrogen receptor signaling pathway.

Section 2: The Gold Standard: The Uterotrophic Bioassay

The rodent uterotrophic bioassay is the internationally recognized gold-standard in vivo screening assay for determining estrogenic activity.[8][9][10] It is based on the principle that the uterus of an immature or ovariectomized female rodent, which has low levels of endogenous estrogens, will exhibit a significant and measurable increase in weight upon exposure to an exogenous estrogenic compound.[10][11][12] This response involves both fluid imbibition and cellular proliferation.[10][13]

Rationale for Comparative Design: A self-validating study design must include appropriate controls.

  • Vehicle Control: Establishes the baseline uterine weight in the absence of estrogenic stimulation.

  • Positive Controls:

    • Ethinylestradiol (EE): As the active metabolite of mestranol, EE serves as the most direct and relevant positive control.

    • 17β-Estradiol (E2): The primary endogenous estrogen, providing a benchmark against a natural ligand.

  • Test Article: this compound (Mestranol).

By comparing the dose-response curves of mestranol and ethinylestradiol, one can quantitatively assess the in vivo conversion efficiency and relative potency.

Experimental Protocol: Uterotrophic Bioassay in the Immature Female Rat

This protocol is adapted from the OECD Test Guideline 440.[8]

  • Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.[12] The immature model is chosen to ensure low endogenous estrogen levels without the need for surgery.[12]

  • Acclimation: Acclimate animals for at least 5 days upon arrival, with controlled lighting, temperature, and access to a low-phytoestrogen diet and water ad libitum.

  • Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group).

  • Dosing Preparation: Prepare solutions of Mestranol, Ethinylestradiol, and 17β-Estradiol in a suitable vehicle (e.g., corn oil). At least 3 dose levels for each compound are recommended to establish a dose-response relationship.[8]

  • Administration: Administer the test and control articles daily for three consecutive days via oral gavage or subcutaneous injection.[12]

  • Observations: Record clinical signs and body weight daily.

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uterus, freeing it from fat and other connective tissue.

  • Uterine Weight Measurement: Blot the uterus to remove excess fluid and record the "blotted" uterine weight. This is the primary endpoint.[13]

  • Data Analysis: Analyze uterine weights for statistically significant increases compared to the vehicle control group. Calculate the relative uterotrophic potency of mestranol compared to ethinylestradiol.

Uterotrophic_Workflow cluster_treatment 3-Day Dosing Period start Select Immature Female Rats (21d) acclimate Acclimation (5d) Low Phytoestrogen Diet start->acclimate randomize Randomize into Treatment Groups acclimate->randomize dose_v Vehicle Control dose_ee Ethinylestradiol (Positive Control) dose_m Mestranol (Test Article) necropsy Necropsy (24h post-last dose) dose_m->necropsy dissect Uterus Dissection necropsy->dissect weigh Record Blotted Uterine Weight dissect->weigh analysis Statistical Analysis & Potency Comparison weigh->analysis

Sources

A Comparative Guide to the Steroid Receptor Cross-Reactivity of Mestranol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity profile of Mestranol with other steroid hormone receptors. As researchers and drug development professionals know, understanding the selectivity of a hormonal agent is paramount to predicting its biological activity, off-target effects, and overall therapeutic potential. This document moves beyond a simple data sheet to explain the causality behind the experimental findings and provide detailed, validated protocols for assessing receptor interaction.

The Prodrug Principle: Understanding Mestranol's Bioactivity

Mestranol is a synthetic estrogen that was a component in some of the first oral contraceptives.[1] A critical aspect of its pharmacology is that Mestranol itself is a biologically inactive prodrug.[1][2] Its estrogenic effects are exerted only after it undergoes O-demethylation in the liver to its active metabolite, ethinylestradiol (EE).[1] This conversion is approximately 54% efficient in humans.[1]

Therefore, any assessment of Mestranol's interaction with steroid hormone receptors must primarily focus on the activity of ethinylestradiol, the compound responsible for the physiological effect. Mestranol itself binds poorly to the estrogen receptor and is not expected to have significant affinity for other steroid receptors.[1]

Primary Target Interaction: Binding Affinity for Estrogen Receptors (ER)

The principal mechanism of action for Mestranol, via its conversion to ethinylestradiol, is the activation of estrogen receptors (ERα and ERβ).[3] These receptors are ligand-activated transcription factors that modulate gene expression in target tissues like the female reproductive tract, mammary glands, hypothalamus, and pituitary.[2]

Binding affinity studies consistently show that while Mestranol has a very low affinity for the estrogen receptor, its active metabolite, ethinylestradiol, is a potent agonist. One study using human oviduct tissue found the inhibition constant (Ki) for Mestranol to be approximately 500 times higher (indicating weaker binding) than that of ethinylestradiol.

Comparative Binding Affinity Data for Estrogen Receptors
CompoundReceptorAssay TypeValueRelative PotencyReference
Mestranol Estrogen ReceptorCompetitive Binding (Ki)3.74 x 10⁻⁷ MLow[4]
Ethinylestradiol Estrogen ReceptorCompetitive Binding (Ki)0.75 x 10⁻⁹ MHigh[4]
Estradiol Estrogen ReceptorRelative Binding Affinity100% (Reference)High[5]
Mestranol Estrogen ReceptorRelative Binding Affinity0.1–2.3%Very Low[5]
Ethinylestradiol Estrogen ReceptorRelative Binding Affinity75–190%Very High[5]

This data clearly establishes that the pharmacological activity is driven by ethinylestradiol's high affinity for the estrogen receptor.

Cross-Reactivity Profile with Other Steroid Hormone Receptors

An ideal hormonal drug would interact exclusively with its intended receptor target. However, due to structural similarities between steroid hormones, cross-reactivity can occur, leading to unintended side effects. Here, we evaluate the interaction of ethinylestradiol with the Progesterone (PR), Androgen (AR), Glucocorticoid (GR), and Mineralocorticoid (MR) receptors.

While direct, comprehensive competitive binding data for ethinylestradiol across the full panel of steroid receptors is not extensively published, functional data and clinical observations provide strong evidence of its selectivity profile.

  • Progesterone Receptor (PR): Ethinylestradiol exhibits minimal cross-reactivity with the progesterone receptor. A study investigating the cross-reaction of various contraceptive steroids in competitive binding assays found that ethinylestradiol did not significantly interfere with the progesterone assay, indicating poor binding to the progesterone-binding globulin used in the test.[6] The contraceptive efficacy of combined pills relies on the distinct actions of the estrogen component (ethinylestradiol) and a separate progestin, which is the primary agent acting on the PR.[7]

  • Androgen Receptor (AR): Ethinylestradiol is not considered to have significant androgenic or anti-androgenic activity. The androgenic side effects sometimes associated with oral contraceptives are typically attributed to the progestin component, some of which are derived from testosterone.[8] In fact, combinations of ethinylestradiol with anti-androgenic progestins like drospirenone are used to manage hyperandrogenic conditions such as polycystic ovary syndrome (PCOS).[9] Drospirenone itself is noted to be devoid of any androgenic activity, and its combination with ethinylestradiol is effective in binding and inactivating endogenous androgens, an effect driven by the estrogen-induced increase in sex hormone-binding globulin (SHBG).[9]

  • Glucocorticoid Receptor (GR) & Mineralocorticoid Receptor (MR): There is no significant evidence to suggest that ethinylestradiol directly binds to and activates GR or MR. The progestin drospirenone, for example, is noted for having no glucocorticoid or antiglucocorticoid activity in combination with ethinylestradiol.[9] However, ethinylestradiol has a significant indirect effect on the glucocorticoid axis. As a potent estrogen, it markedly increases the hepatic synthesis of corticosteroid-binding globulin (CBG).[5][10] This leads to a substantial increase in total circulating cortisol levels, although free cortisol levels may remain stable.[5][10] This is a critical consideration in clinical settings, as it can complicate the interpretation of cortisol measurements. This effect is a result of liver protein synthesis, not direct receptor activation.

Experimental Workflows for Assessing Receptor Cross-Reactivity

To ensure the trustworthiness of cross-reactivity data, robust and validated experimental systems are essential. The two gold-standard methods for characterizing the interaction of a compound like Mestranol/ethinylestradiol with steroid receptors are the competitive radioligand binding assay and the reporter gene assay.

General Steroid Hormone Receptor Signaling Pathway

Steroid hormones act primarily as ligand-activated transcription factors. The following diagram illustrates the canonical signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H Steroid Hormone (e.g., Ethinylestradiol) Receptor Steroid Receptor (e.g., ER, PR, AR) H->Receptor Binding & Conformational Change HSP Heat Shock Protein Complex Receptor->HSP Dissociation Dimer Receptor Dimer Receptor->Dimer Nuclear Translocation & Dimerization HRE Hormone Response Element (HRE) on DNA Dimer->HRE Binds to DNA Transcription Modulation of Gene Transcription HRE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Synthesis\n(Cellular Response) Protein Synthesis (Cellular Response) mRNA->Protein Synthesis\n(Cellular Response)

Caption: Canonical signaling pathway for intracellular steroid hormone receptors.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a high-affinity radiolabeled ligand. It is the definitive method for determining inhibition constants (Ki) and IC50 values.

Workflow Diagram:

G P1 1. Receptor Preparation (e.g., Uterine Cytosol or Recombinant Receptor) P2 2. Incubation Setup - Fixed concentration of Radioligand (e.g., [3H]Estradiol) - Varying concentrations of Test Compound (e.g., Ethinylestradiol) P1->P2 P3 3. Incubation Allow reaction to reach equilibrium P2->P3 P4 4. Separation Separate receptor-bound from free radioligand (e.g., Vacuum filtration over GF/C filters) P3->P4 P5 5. Quantification Measure radioactivity of bound ligand (Scintillation Counting) P4->P5 P6 6. Data Analysis Plot % Inhibition vs. Log[Test Compound] Calculate IC50 and Ki values P5->P6

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Source Preparation:

    • Causality: The choice of receptor source is critical for biological relevance. For estrogen receptors, cytosol prepared from the uteri of ovariectomized rats is a classic source.[11] Alternatively, recombinant human receptors expressed in cell lines (e.g., Sf9 or CHO cells) can be used for higher purity and specificity.

    • Protocol: Homogenize tissue or cell pellets in an ice-cold lysis buffer. Perform high-speed centrifugation (e.g., 100,000 x g) to pellet membranes and isolate the cytosolic fraction containing the soluble receptors.[11] Determine protein concentration using a standard method like the BCA assay.

  • Competitive Binding Reaction:

    • Causality: This step establishes the competition. A fixed, subsaturating concentration of a high-affinity radioligand (e.g., [³H]-estradiol for ER) is used so that displacement by the unlabeled test compound can be sensitively detected.

    • Protocol: In a multi-well plate, incubate the receptor preparation with the radioligand and a range of concentrations of the test compound (e.g., ethinylestradiol) and a control (e.g., unlabeled estradiol). Include a control for non-specific binding using a large excess of the unlabeled ligand.

  • Incubation to Equilibrium:

    • Causality: Allowing the binding reaction to reach equilibrium is essential for accurate affinity measurements. Incubation times and temperatures must be optimized for each receptor-ligand system.

    • Protocol: Incubate the plates, typically for 2-18 hours at 4°C to minimize receptor degradation.

  • Separation of Bound and Free Ligand:

    • Causality: This is a critical step to ensure only receptor-bound radioactivity is measured.

    • Protocol: Rapidly separate the bound from free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the larger receptor-ligand complexes while allowing the small, free radioligand to pass through.[12] The filters are then washed with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification and Data Analysis:

    • Causality: Scintillation counting provides a highly sensitive measure of the bound radioactivity.

    • Protocol: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity in a scintillation counter. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol 2: Reporter Gene Assay

This functional assay measures the ability of a compound to not only bind to a receptor but also to activate it, leading to the transcription of a target gene.

Workflow Diagram:

G P1 1. Cell Line Selection Choose cells with low endogenous receptor activity (e.g., U2OS, HEK293, CHO-K1) P2 2. Transfection Introduce two plasmids: - Receptor Expression Vector (e.g., pCMV-hERα) - Reporter Vector (e.g., pGL4-ERE-luciferase) P1->P2 P3 3. Cell Treatment Expose transfected cells to varying concentrations of Test Compound (e.g., Ethinylestradiol) P2->P3 P4 4. Incubation Allow time for receptor activation, gene transcription, and reporter protein expression (e.g., 18-24 hours) P3->P4 P5 5. Cell Lysis & Assay Lyse cells and add luciferase substrate P4->P5 P6 6. Signal Detection & Analysis Measure luminescence. Plot signal vs. Log[Compound] to determine EC50 and efficacy. P5->P6

Caption: Workflow for a steroid hormone receptor reporter gene assay.

Step-by-Step Methodology:

  • Cell Line and Vector Selection:

    • Causality: To avoid confounding results, a host cell line with low or no endogenous expression of the steroid receptor being studied is chosen (e.g., human U2OS or CHO-K1 cells).[4][13] This ensures the measured response is due to the exogenously expressed receptor.

    • Protocol: Culture the chosen cell line in appropriate media. The system requires two key plasmids: an expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., ERα, PR, AR) and a reporter vector. The reporter vector contains a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of the specific Hormone Response Element (HRE) for that receptor.[14]

  • Transfection:

    • Causality: This step introduces the genetic material into the cells, creating a self-validating system where the response is dependent on the successful expression of both components.

    • Protocol: Co-transfect the cells with the receptor and reporter plasmids using a standard transfection reagent (e.g., lipofectamine). A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included to normalize for transfection efficiency and cell viability.[14]

  • Compound Treatment:

    • Protocol: After allowing cells to recover and express the receptors (typically 24 hours), replace the medium with one containing serial dilutions of the test compound (ethinylestradiol) or controls (e.g., estradiol for agonist mode, tamoxifen for antagonist mode).

  • Incubation:

    • Protocol: Incubate the cells for a period sufficient to allow for transcriptional activation and accumulation of the reporter protein (usually 18-24 hours).

  • Signal Measurement and Analysis:

    • Causality: The amount of light produced by the luciferase enzyme is directly proportional to the level of transcriptional activation induced by the compound.

    • Protocol: Lyse the cells and measure luciferase activity using a luminometer after adding the appropriate substrate. Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the logarithm of the compound concentration to generate a dose-response curve, from which the EC50 (concentration for 50% maximal effect) and efficacy (maximal activation) can be determined.

Conclusion and Field-Proven Insights

The experimental evidence strongly indicates that Mestranol's biological activity is mediated entirely by its potent estrogenic metabolite, ethinylestradiol. While ethinylestradiol is a highly potent agonist of both ERα and ERβ, it demonstrates a clean cross-reactivity profile with minimal to no direct agonistic or antagonistic activity on the progesterone, androgen, or glucocorticoid receptors.

For researchers in drug development, this high degree of selectivity is a desirable characteristic. However, it is crucial to remain aware of the significant indirect effects, particularly the potent induction of hepatic globulins like CBG and SHBG, which can profoundly alter the disposition and measurement of endogenous hormones. The validated in vitro assays detailed in this guide—competitive binding and reporter gene assays—remain the cornerstones for definitively characterizing the selectivity and potency of any novel steroid hormone modulator, providing the reliable data needed to drive informed development decisions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6291, Mestranol. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Mestranol. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Ethinyl Estradiol?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6291, Mestranol. Retrieved from [Link]

  • Eldridge, J. C. (2015). In vitro receptor binding assays. In Methods in Molecular Biology (Vol. 1204, pp. 289-309). ResearchGate. Retrieved from [Link]

  • Kangasniemi, M. H., et al. (2022). Effects of estradiol- and ethinylestradiol-based contraceptives on adrenal steroids: A randomized trial. Contraception, 115, 42-49. Retrieved from [Link]

  • PharmaCompass. (n.d.). Mestranol. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Mestranol. Retrieved from [Link]

  • Fotherby, K. (1974). Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. Journal of Clinical Endocrinology & Metabolism, 39(3), 505-509. Retrieved from [Link]

  • Akahoshi, E., et al. (2001). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

  • Sitruk-Ware, R., & Nath, A. (2020). The clinical relevance of progestogens in hormonal contraception: Present status and future developments. Seminars in reproductive medicine, 38(2-03), 111-119. Retrieved from [Link]

  • Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 83(1), 136-148. Retrieved from [Link]

  • Ho-Kim, M. A., et al. (1981). Binding of Methyltrienolone to Glucocorticoid Receptors in Rat Muscle Cytosol. Journal of Steroid Biochemistry, 15, 125-129. Retrieved from [Link]

  • van der Merwe, D., & van der Walt, B. J. (1993). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 105(3), 447-450. Retrieved from [Link]

  • Korenman, S. G., et al. (1970). Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol. American Journal of Obstetrics and Gynecology, 108(1), 126-128. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]

  • The Lowdown. (2024, July 15). What Are Androgens In Contraception?. Retrieved from [Link]

  • Shchelkunova, T. A., et al. (2017). Selection of Progesterone Derivatives Specific to Membrane Progesterone Receptors. Acta Naturae, 9(2), 108-112. Retrieved from [Link]

  • Vinggaard, A. M., et al. (2000). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Methods in Molecular Biology, 124, 137-148. Retrieved from [Link]

  • Drugs.com. (n.d.). Ethinyl estradiol / norethindrone and Hydrocortisone Interactions. Retrieved from [Link]

  • Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 80(2), 161-169. Retrieved from [Link]

  • Guido, M., et al. (2006). Evaluation of effects of an oral contraceptive containing ethinylestradiol combined with drospirenone on adrenal steroidogenesis in hyperandrogenic women with polycystic ovary syndrome. Fertility and Sterility, 85(5), 1438-1444. Retrieved from [Link]

  • Michael, A. E., & Papageorghiou, A. T. (2008). Glucocorticoids and Their Receptor Isoforms: Roles in Female Reproduction, Pregnancy, and Foetal Development. International Journal of Molecular Sciences, 9(12), 2498-2516. Retrieved from [Link]

  • Dahlberg, E., et al. (1981). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular Pharmacology, 20(3), 600-608. Retrieved from [Link]

  • Snochowski, M., et al. (1981). Binding of [3H]methyltrienolone to androgen receptor in rat liver. Endocrinologia Japonica, 28(6), 753-761. Retrieved from [Link]

  • Davis, J. A., & Knight, L. A. (2008). An Ethinyl Estradiol-Levonorgestrel Containing Oral Contraceptive Does Not Alter Cytochrome P4502C9 In Vivo Activity. Journal of Clinical Pharmacology, 48(11), 1311-1319. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 15(7), 868. Retrieved from [Link]

  • Hewitt, S. C., et al. (2010). The Translational Efficacy of a Nonsteroidal Progesterone Receptor Antagonist, 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on Endometrial Growth in Macaque and Human. Journal of Pharmacology and Experimental Therapeutics, 334(3), 1079-1087. Retrieved from [Link]

  • Roy, K. K., et al. (2018). Hormonal effects of drosperinone and ethinyl estradiol based combined oral contraceptives on polycystic ovarian syndrome. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 7(10), 4038-4042. Retrieved from [Link]

  • Thomas, P. (2020). Interface of Nuclear and Membrane Steroid Signaling. Endocrinology, 161(5), bqaa048. Retrieved from [Link]

  • Wilson, M. R., et al. (2020). SWI/SNF Antagonism of PRC2 Mediates Estrogen-Induced Progesterone Receptor Expression. Cancers, 12(10), 2999. Retrieved from [Link]

  • Lallous, N., et al. (2020). Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette. Frontiers in Endocrinology, 11, 169. Retrieved from [Link]

  • MedEx. (n.d.). Rosen Tablet. Retrieved from [Link]

  • Bauer, E. R., et al. (2000). Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor. Acta Pathologica, Microbiologica et Immunologica Scandinavica, 108(12), 838-846. Retrieved from [Link]

  • Tanigawa, K., et al. (2002). Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters. International Immunopharmacology, 2(8), 1155-1162. Retrieved from [Link]

  • Kyaw, A. M., & Tiu, A. M. (2024). Endocrine consequences of antifungal therapy: A missed entity. World Journal of Clinical Cases, 12(2), 226-239. Retrieved from [Link]

  • Wong, D. F., & Tauscher, J. (2002). In vitro receptor binding assays. Methods in Molecular Medicine, 68, 111-131. Retrieved from [Link]

  • Umland, O., et al. (1997). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittel-Forschung, 47(4), 377-380. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-ethinylestradiol (Mestranol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for the proper disposal of 1-Methyl-ethinylestradiol, a synthetic estrogen commonly known as Mestranol. As a potent pharmaceutical compound with significant biological and environmental implications, its handling and disposal demand rigorous, scientifically grounded procedures. This document is intended for researchers, scientists, and drug development professionals who work with this compound. Our objective is to provide not just a protocol, but a comprehensive understanding of the causality behind each step, ensuring the highest standards of laboratory safety and environmental stewardship.

Foundational Knowledge: Hazard Profile of this compound

This compound (Mestranol) is the 3-methyl ether of ethinylestradiol, a potent synthetic estrogen. Its biological activity and hazardous properties necessitate its classification as a high-risk compound. Understanding these risks is fundamental to appreciating the stringency of the required disposal protocols.

Mestranol is categorized as a hazardous substance due to its potential for:

  • Carcinogenicity: It is suspected of causing cancer.[1]

  • Reproductive Toxicity: It may damage fertility or the unborn child.[2][3]

  • Environmental Hazard: As an endocrine-disrupting compound (EDC), its release into the environment can have significant adverse effects on aquatic life, even at very low concentrations.[4][5][6]

The disposal methods outlined below are designed to mitigate these risks by ensuring the complete destruction of the active pharmaceutical ingredient (API), thereby preventing occupational exposure and environmental contamination.

Hazard ClassificationCategoryGHS Hazard Statement
Carcinogenicity Category 2H351: Suspected of causing cancer
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
Reproductive Toxicity Category 1AH360FD: May damage fertility. May damage the unborn child.[2]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[3]

The Core Principle: Mandating High-Temperature Incineration

The universally accepted and required method for the disposal of this compound and other potent hormonal compounds is high-temperature incineration .[1][7] This is not merely a recommendation but a critical safety and environmental mandate.

Causality:

  • Environmental Persistence: Mestranol does not readily biodegrade and can persist in soil and water for extended periods.[4] Standard wastewater treatment plants are not equipped to fully remove it, leading to its release into surface waters.[4][8]

  • Endocrine Disruption: The release of even nanogram-per-liter concentrations into aquatic ecosystems has been shown to cause adverse effects in fish and other wildlife, disrupting their reproductive and developmental processes.[5]

  • Ineffectiveness of Other Methods:

    • Landfilling: Disposal in a standard landfill is unacceptable. It poses a significant risk of the compound leaching into groundwater, leading to widespread and persistent environmental contamination.[9][10]

    • Sewer Disposal: Flushing this compound down the drain is strictly prohibited by the U.S. Environmental Protection Agency (EPA) under the "sewer ban" for hazardous waste pharmaceuticals.[11] This practice directly introduces the potent EDC into the water system.

    • Chemical Neutralization: While chemical degradation methods exist, they can be complex, may not guarantee complete destruction, and can produce transformation byproducts with unknown toxicity.[12]

High-temperature incineration in a licensed hazardous waste facility ensures the complete thermal destruction of the molecule. For cytotoxic and hormonal waste, this typically requires a dual-chamber incinerator operating at temperatures of at least 850-1200°C to guarantee breakdown into basic elements and prevent the release of harmful organic compounds.[7][13][14]

Operational Protocol: A Step-by-Step Disposal Workflow

Adherence to a systematic workflow is critical to ensure safety and compliance. This process begins the moment a material is designated as waste.

Step 1: Immediate Segregation and Waste Classification

All materials contaminated with this compound must be segregated from general and non-hazardous laboratory waste at the point of generation. This waste must be classified as Hazardous Pharmaceutical Waste .

Step 2: Required Personal Protective Equipment (PPE)

Handling of this compound waste requires stringent PPE to prevent dermal absorption, inhalation, and ingestion.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).Prevents permeation of the hazardous drug. The outer glove is removed immediately after handling.[15]
Gown Disposable, solid-front gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents accidental splashes to the eyes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device.Prevents inhalation of fine particles.
Step 3: Managing Different Waste Streams

The specific packaging and handling procedure depends on the form of the waste.

A. Unused/Expired Bulk Compound:

  • Do NOT remove the compound from its original container if possible.

  • Ensure the container cap is tightly sealed.

  • Wipe the exterior of the container with a suitable decontamination solution (see Section 4).

  • Place the sealed container into a clearly labeled, sealable plastic bag.

  • Affix a "Hazardous Waste" label to the outer bag, clearly identifying the contents ("this compound Waste") and associated hazards (Carcinogen, Reproductive Toxin).

  • Store in a designated, secure hazardous waste accumulation area away from incompatible materials.[1]

B. Contaminated Labware (Vials, Pipette Tips, Glassware):

  • Sharps: All contaminated needles, syringes, or other sharps must be immediately placed in a puncture-resistant sharps container specifically designated for "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste."[16]

  • Non-Sharps:

    • Gross contamination should be removed by rinsing with a minimal amount of a suitable solvent (e.g., ethanol). This rinseate must be collected and disposed of as liquid hazardous chemical waste.

    • Place all contaminated items (pipette tips, empty vials, flasks) into a rigid, leak-proof hazardous waste container lined with a plastic bag.

    • Seal the container and label it appropriately as described above.

C. Contaminated PPE and Debris (Gloves, Gowns, Bench Paper):

  • Carefully remove all PPE to avoid self-contamination.

  • Place all contaminated items directly into a designated hazardous waste bag (typically a yellow or black bag, depending on institutional and local regulations for cytotoxic waste).

  • Double-bag the waste to ensure containment.[16]

  • Seal and label the outer bag with the appropriate hazardous waste information.

Step 4: Final Disposal Logistics

All segregated and properly packaged this compound waste must be collected and transported by a licensed professional hazardous waste disposal service.[1] This service must guarantee disposal via high-temperature incineration in a facility permitted to handle hazardous pharmaceutical waste. Maintain all disposal records and manifests as required by institutional policy and regulatory agencies like the EPA.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G start Waste Containing This compound Generated waste_type Identify Waste Type start->waste_type bulk Bulk / Unused Chemical waste_type->bulk  Pure Compound / Expired Stock sharps Contaminated Sharps (Needles, Blades) waste_type->sharps  Sharps labware Contaminated Labware (Vials, Pipettes, Glassware) waste_type->labware  Non-Sharps ppe Contaminated PPE & Debris (Gloves, Gowns, Wipes) waste_type->ppe  Soft Goods proc_bulk Seal in original or compatible container. Label as Hazardous Waste. bulk->proc_bulk proc_sharps Place in puncture-resistant sharps container labeled 'Cytotoxic Waste'. sharps->proc_sharps proc_labware Collect in rigid, leak-proof container labeled as Hazardous Waste. labware->proc_labware proc_ppe Double-bag in labeled 'Hazardous Waste' bags. ppe->proc_ppe storage Store in Designated, Secure Hazardous Waste Accumulation Area proc_bulk->storage proc_sharps->storage proc_labware->storage proc_ppe->storage end Arrange Disposal via Licensed Contractor (High-Temperature Incineration ONLY) storage->end

Caption: Decision workflow for the segregation and handling of this compound waste.

Decontamination and Spill Management

Accidental releases pose a significant exposure risk. A clear, validated decontamination and spill response plan is mandatory.

Surface Decontamination Protocol

For routine cleaning of work surfaces (e.g., in a chemical fume hood) after handling Mestranol:

  • Preparation: Ensure all required PPE is worn.

  • Initial Decontamination: Wipe the surface with a solution of 2% sodium hypochlorite (a 1:10 dilution of standard bleach). Allow a contact time of 10-15 minutes.

  • Neutralization: Wipe the surface with a 1% sodium thiosulfate solution to neutralize the bleach and prevent corrosion of stainless steel surfaces.

  • Final Rinse: Wipe the surface with 70% isopropyl alcohol to remove residues.

  • Disposal: All wipes and materials used for decontamination must be disposed of as hazardous waste.

Small Spill (<50 mg) Cleanup Protocol
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear a full set of PPE as described in Section 3, including respiratory protection.

  • Containment: If the spill is a powder, gently cover it with damp paper towels or absorbent pads to prevent it from becoming airborne. Do NOT dry sweep.

  • Cleanup: Using forceps, carefully pick up the absorbent material and any broken glass. Place all materials into a hazardous waste bag.

  • Decontaminate: Clean the spill area using the surface decontamination protocol described above, working from the outer edge of the spill inward.

  • Dispose: Place all cleanup materials, including the outer pair of gloves, into the hazardous waste bag. Seal, double-bag, and label for disposal.

  • Report: Document the spill and cleanup procedure according to your institution's safety policy.

For spills larger than 50 mg or any spill involving a liquid solution that spreads widely, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.

References

  • SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation . (2023). Organon. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency. [Link]

  • Biodegradation of 17α-Ethinylestradiol by Strains of Aeromonas Genus Isolated from Acid Mine Drainage . (2024). MDPI. [Link]

  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study . (2022). MDPI. [Link]

  • Ethinylestradiol | C20H24O2 . National Center for Biotechnology Information, PubChem. [Link]

  • Mestranol Safety Data Sheet . (2023). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Disposal of Unused Medicines: What You Should Know . (2024). U.S. Food & Drug Administration (FDA). [Link]

  • Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity . (2023). PubMed, National Library of Medicine. [Link]

  • 17α-Ethinylestradiol and Mestranol and Drinking Water . Minnesota Department of Health. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Hazardous Waste Pharmaceuticals . (2015). U.S. Environmental Protection Agency. [Link]

  • Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). [Link]

  • Degradation of estrogens in dairy waste solids: Effects of acidification and temperature . (2025). American Society of Agricultural and Biological Engineers. [Link]

  • Ethinyl oestradiol in the aquatic environment. (2014).
  • Guidelines for the safe disposal of expired drugs . (2006). World Health Organization - Regional Office for the Eastern Mediterranean. [Link]

  • Electrochemical degradation of 17-alpha-ethinylestradiol (EE2) and estrogenic activity changes . (2010). Journal of Environmental Monitoring. [Link]

  • High Temperature and Clinical Waste Incineration . Wikiwaste. [Link]

  • MATERIAL SAFETY DATA SHEET for Levonorgestrel and Ethinyl Estradiol Tablets . (2011). Pfizer. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . (2006). American Society of Health-System Pharmacists. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]

  • A survey of 17α-ethinylestradiol and mestranol residues in Hawkesbury River, Australia... (2025). ResearchGate. [Link]

  • Analysis of Temperature Profiles and Cycle Time in a Large-Scale Medical Waste Incinerator . (2014). Scientific Research Publishing. [Link]

  • Pharmaceutical Waste Disposal . Environmental Marketing Services. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • Etonogestrel / Ethinyl Estradiol Formulation Safety Data Sheet . (2020). Organon. [Link]

  • Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices . (2025). MDPI. [Link]

  • USP 800 & Hazardous Drug Disposal . (2025). Stericycle. [Link]

  • Degradation of gestodene (GES)–17α-ethinylestradiol (EE2) mixture by electrochemical oxidation . (2016). IWA Publishing. [Link]

  • Etonogestrel / Ethinyl Estradiol Formulation Safety Data Sheet . (2024). Organon. [Link]

  • Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data . (2014). National Library of Medicine, NIH. [Link]

  • Elimination of Hormones in Pharmaceutical Waste Water . (2025). ResearchGate. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . (2022). Rx Destroyer. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . (2006). American Society of Health-System Pharmacists. [Link]

  • Mestranol Safety Data Sheet . (2015). Chem Service. [Link]

  • Norelgestromin/Ethinyl Estradiol Intravenous Infusion Formulation Optimization... (2025). ResearchGate. [Link]

  • Ethinyl Estradiol Drug Information . PharmaCompass.com. [Link]

  • 5 Powerful Insights into How High-Temperature Incineration Works . (2024). Bionics Scientific. [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste . (2008). Foley & Lardner LLP. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-ethinylestradiol
Reactant of Route 2
1-Methyl-ethinylestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.